6-Chloro-4-pyrimidinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPRTBXAXZIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586250 | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-91-2 | |
| Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid (CAS: 37131-91-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-pyrimidinecarboxylic acid is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its reactive chlorine atom and carboxylic acid functionality make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 37131-91-2 | [1][2][3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3] |
| Molecular Weight | 158.54 g/mol | [2] |
| Appearance | Off-white powder | [4] |
| Density | 1.579 g/cm³ | [2][4] |
| Boiling Point | 343.7 °C at 760 mmHg | [2][4] |
| Melting Point | Not available | [5] |
| Flash Point | 161.7 °C | [2][4] |
| pKa | 2.44 ± 0.10 | |
| Solubility | Data for the closely related Pyrimidine-4-carboxylic acid: Ethanol (~0.25 mg/ml), DMSO (~20 mg/ml), Dimethyl formamide (~2 mg/ml), PBS (pH 7.2) (~1 mg/ml).[6] |
Spectroscopic Data
¹H NMR (d6-DMSO): 9.28 (s, 1H), 8.18 (s, 1H).[1] This data corresponds to the protons on the pyrimidine ring.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment.
| Hazard Statement | Code | Description | Source(s) |
| Causes skin irritation | H315 | [4] | |
| Causes serious eye irritation | H319 | [3][4] | |
| May cause respiratory irritation | H335 | [4] |
GHS Pictogram: GHS07 (Exclamation mark)[3][4]
Synthesis
A general experimental protocol for the synthesis of this compound from 6-Hydroxypyrimidine-4-carboxylic acid is described below.[1]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 6-Hydroxy-4-pyrimidinecarboxylic acid (2 g)
-
Reagents:
-
Ethyl acetate (30 mL)
-
Oxalyl chloride (3.75 mL, 3 eq., 0.043 mol)
-
N,N-dimethylformamide (a few drops)
-
-
Procedure:
-
Dissolve 6-hydroxy-4-pyrimidinecarboxylic acid in ethyl acetate.
-
Slowly add oxalyl chloride to the solution, followed by a few drops of N,N-dimethylformamide. Gas evolution will be observed.
-
Heat the reaction mixture to reflux at 75 °C for 3 hours.
-
Cool the mixture to room temperature and let it stand overnight.
-
Remove the solvent by distillation under reduced pressure to obtain the product.
-
The resulting solid should be stored under a nitrogen atmosphere at 4 °C.[1] ¹H NMR analysis of the crude product may show a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride derivative.[1]
Applications in Drug Discovery and Organic Synthesis
This compound is a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors. The pyrimidine scaffold is a common feature in many approved and investigational drugs targeting protein kinases, which are crucial regulators of cellular signaling pathways.
The diagram above illustrates the typical workflow where this compound is utilized as a starting material. Through chemical reactions such as amide bond formation and nucleophilic substitution at the chloro position, a diverse library of compounds can be generated.[7] These derivatives are then screened for their biological activity, often as inhibitors of specific protein kinases. By inhibiting these kinases, the synthesized molecules can modulate cellular signaling pathways that are dysregulated in diseases like cancer and tuberculosis, ultimately leading to a therapeutic effect.[7][8][9]
For instance, derivatives of this compound have been investigated as potential inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Microtubule Affinity-Regulating Kinase 4 (MARK4), all of which are implicated in cancer progression.[8][9] Furthermore, this compound has been explicitly used in the synthesis of novel antitubercular agents, highlighting its broad therapeutic potential.[7]
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors and other bioactive molecules makes it a compound of high interest to medicinal chemists and researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications, encouraging further exploration of its potential in developing next-generation therapeutics.
References
- 1. This compound | 37131-91-2 [chemicalbook.com]
- 2. 6-chloropyrimidine-4-carboxylic acid37131-91-2,Purity98%_CM Fine Chemicals [molbase.com]
- 3. This compound Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS 37131-91-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 6-Chloro-4-pyrimidinecarboxylic acid from 6-hydroxypyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 6-Chloro-4-pyrimidinecarboxylic acid from its precursor, 6-hydroxypyrimidine-4-carboxylic acid. This key transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides a comparative analysis of the two most prevalent methods, utilizing either oxalyl chloride or phosphorus oxychloride as the chlorinating agent. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 6-hydroxypyrimidine-4-carboxylic acid is a fundamental transformation involving the chlorination of a hydroxypyrimidine ring. The choice of chlorinating agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. This guide focuses on two prominent methods: a newer approach employing oxalyl chloride and the more traditional, yet robust, phosphorus oxychloride-based synthesis.
Method 1: Chlorination using Oxalyl Chloride
This method offers a relatively mild approach to the chlorination of 6-hydroxypyrimidine-4-carboxylic acid. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common strategy for converting carboxylic acids to acid chlorides, and in this case, it also facilitates the chlorination of the pyrimidine ring.
Experimental Protocol
A general procedure for this transformation involves dissolving 6-hydroxypyrimidine-4-carboxylic acid in a suitable solvent, such as ethyl acetate. To this solution, oxalyl chloride (typically 3 equivalents) is added slowly, followed by a catalytic amount of DMF. The reaction mixture is then heated to reflux (around 75 °C) for several hours. Upon completion, the solvent is removed under reduced pressure to yield the product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid | [1] |
| Reagent | Oxalyl chloride (3.75 mL, 3 eq., 0.043 mol) | [1] |
| Catalyst | A few drops of N,N-dimethylformamide (DMF) | [1] |
| Solvent | 30 mL of ethyl acetate | [1] |
| Reaction Temperature | 75 °C (reflux) | [1] |
| Reaction Time | 3 hours, then stand overnight at room temperature | [1] |
| Yield | Quantitative | [1] |
Note: While a quantitative yield is reported, the product is stated to be a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride derivative.[1] The product is also noted to be unstable at room temperature and should be stored under a nitrogen atmosphere at 4 °C.[1]
Reaction Scheme
Caption: Synthesis of this compound using oxalyl chloride.
Method 2: Chlorination using Phosphorus Oxychloride (POCl₃)
The use of phosphorus oxychloride is a classical and widely employed method for the chlorination of hydroxypyrimidines.[2][3][4] Modern adaptations of this method focus on improving efficiency and reducing waste by using equimolar amounts of POCl₃ in the presence of a base, such as pyridine, often in a sealed reactor at elevated temperatures.[2][4] This solvent-free approach is particularly suitable for large-scale preparations.[2][4]
Experimental Protocol
A generalized modern protocol involves charging a sealed reactor with the hydroxypyrimidine substrate, one equivalent of phosphorus oxychloride per hydroxyl group, and one equivalent of a base like pyridine.[4] The mixture is then heated to a high temperature (e.g., 160 °C) for a few hours.[3][4] The workup typically involves carefully quenching the reaction mixture with ice water, followed by neutralization with a base such as sodium carbonate, and extraction of the product.[4] It is important to note that the carboxylic acid group may also be converted to the corresponding acid chloride under these conditions. A final aqueous workup or hydrolysis step would convert the acid chloride back to the desired carboxylic acid.
Quantitative Data (Generalized from similar transformations)
| Parameter | Value | Reference |
| Starting Material | 1 equivalent of 6-hydroxypyrimidine-4-carboxylic acid | [3][4] |
| Reagent | 1 equivalent of Phosphorus oxychloride (POCl₃) | [3][4] |
| Base | 1 equivalent of Pyridine | [3][4] |
| Solvent | Solvent-free | [2][4] |
| Reaction Temperature | 160 °C | [3] |
| Reaction Time | 2 hours | [3][4] |
| Yield | High (>80% for similar substrates) | [3] |
Reaction Scheme
Caption: Synthesis of this compound using POCl₃.
Method Comparison and Discussion
| Feature | Method 1: Oxalyl Chloride | Method 2: Phosphorus Oxychloride (POCl₃) |
| Reagents | Oxalyl chloride, catalytic DMF | Phosphorus oxychloride, Pyridine |
| Conditions | Milder (75 °C) | Harsher (160 °C, sealed reactor) |
| Yield | Quantitative (but as a mixture)[1] | Generally high for similar substrates (>80%)[3] |
| Purity | Product is a mixture with the acid chloride and is unstable.[1] | Can provide high purity after workup and purification.[2] |
| Scalability | Suitable for lab scale. | Well-suited for large-scale synthesis.[2][4] |
| Safety/Handling | Oxalyl chloride is toxic and corrosive. | POCl₃ is highly corrosive and reacts violently with water. The reaction is performed under pressure. |
The choice between these two methods will depend on the specific requirements of the synthesis. The oxalyl chloride method may be advantageous for small-scale synthesis where milder conditions are preferred, but the instability and impurity of the product are significant drawbacks that may necessitate further purification or immediate use.
The phosphorus oxychloride method, particularly the modern solvent-free adaptation, offers a more robust and scalable solution, likely providing a purer product in high yield after a suitable workup. The higher temperature and pressure require appropriate safety precautions and equipment. The potential for the concurrent formation of the acid chloride should be considered, and the workup procedure designed accordingly to ensure the final product is the desired carboxylic acid.
Conclusion
Both oxalyl chloride and phosphorus oxychloride are effective reagents for the synthesis of this compound from 6-hydroxypyrimidine-4-carboxylic acid. For researchers requiring high purity and scalability, the phosphorus oxychloride method is recommended, provided the necessary equipment and safety protocols are in place. The oxalyl chloride method offers a milder alternative, but the challenges associated with product stability and purity must be carefully managed. This guide provides the necessary foundational information for drug development professionals and researchers to make an informed decision for their synthetic needs.
References
An In-depth Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
6-Chloro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including approved drugs. The presence of a carboxylic acid and a reactive chlorine atom at positions 4 and 6, respectively, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of novel therapeutics, particularly in the context of antitubercular agents.
Chemical Identity and Physicochemical Properties
The IUPAC name for this compound is 6-chloropyrimidine-4-carboxylic acid .[1] It is also known by synonyms such as 6-chloro-4-carboxypyrimidine. Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37131-91-2 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [2] |
| Molecular Weight | 158.54 g/mol | [3] |
| Appearance | Off-white to white crystalline powder | [3][4] |
| Density | 1.579 g/cm³ | [4] |
| Boiling Point | 343.7 °C at 760 mmHg | [4] |
| Flash Point | 161.7 °C | [4] |
| SMILES | O=C(O)c1cc(Cl)ncn1 | [1] |
| InChI Key | RWSPRTBXAXZIOS-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 6-hydroxy-4-pyrimidinecarboxylic acid.[5]
Experimental Protocol: Synthesis from 6-hydroxy-4-pyrimidinecarboxylic acid[5]
Materials:
-
6-hydroxy-4-pyrimidinecarboxylic acid
-
Ethyl acetate
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate.
-
Slowly add 3.75 mL (3 equivalents) of oxalyl chloride to the solution.
-
Add a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction (effervescence should be observed).
-
Heat the reaction mixture to reflux at 75 °C for 3 hours.
-
After reflux, cool the mixture to room temperature and let it stand overnight.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product as a black solid.
-
The resulting solid should be stored under a nitrogen atmosphere at 4 °C.
Characterization: The product is often a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acyl chloride, which is unstable at room temperature.[5]
-
¹H NMR (d6-DMSO): δ 9.28 (s, 1H), 8.18 (s, 1H).[5]
Applications in Drug Discovery: Antitubercular Agents
This compound is a valuable starting material for the synthesis of novel drug candidates. A notable application is in the development of 6-dialkylaminopyrimidine carboxamides with potent antitubercular activity.
A study focused on a whole-cell high-throughput screening campaign identified a series of pyrimidine carboxamides with activity against Mycobacterium tuberculosis (Mtb). The synthesis of these compounds utilized this compound as a key intermediate. The general synthetic strategy involves a two-step process:
-
Amide Coupling: The carboxylic acid group of this compound is coupled with a desired amine (e.g., aniline) using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the pyrimidine ring is subsequently displaced by a secondary amine.
This synthetic approach allows for the generation of a diverse library of compounds by varying both the aniline and the secondary amine components.
Experimental Protocol: Synthesis of 6-Dialkylaminopyrimidine Carboxamides
This protocol is a general representation based on the synthesis of antitubercular agents.
Step 1: Synthesis of 6-chloro-N-phenylpyrimidine-4-carboxamide (Intermediate)
Materials:
-
This compound
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of aniline to the solution.
-
Add 1.2 equivalents of HATU and 2 equivalents of DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Final 6-Dialkylaminopyrimidine Carboxamide
Materials:
-
6-chloro-N-phenylpyrimidine-4-carboxamide (from Step 1)
-
Desired secondary amine (e.g., N-methylbenzylamine)
-
Diisopropylethylamine (DIPEA)
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
Dissolve the 6-chloro-N-phenylpyrimidine-4-carboxamide intermediate in i-PrOH.
-
Add 1.2 equivalents of the secondary amine and 2 equivalents of DIPEA.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry to obtain the final product.
Biological Activity Data
While the biological activity of this compound itself is not extensively reported, its derivatives have shown promising results. The following table summarizes the in vitro antitubercular activity of some synthesized 6-dialkylaminopyrimidine carboxamides.
| Compound ID | R¹ (Amine from Step 1) | R² (Amine from Step 2) | MIC (μg/mL) against Mtb H37Rv |
| Derivative 1 | Aniline | N-methyl-1-(4-fluorophenyl)methanamine | 0.5 - 1.0 |
| Derivative 2 | 4-Methoxyaniline | N-methyl-1-(4-fluorophenyl)methanamine | 1.0 - 2.0 |
| Derivative 3 | Aniline | N-methyl-1-phenylethanamine | > 16 |
| Derivative 4 | 4-Aminopyridine | N-methyl-1-(4-fluorophenyl)methanamine | 2.0 - 4.0 |
Note: This data is representative and compiled from findings on derivatives of this compound.
Signaling Pathways and Mechanisms of Action
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Many pyrimidine-based drugs target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.
While the specific signaling pathway modulated by the antitubercular derivatives of this compound is still under investigation, it is hypothesized that they may act on novel targets within Mycobacterium tuberculosis. The lack of cross-resistance with existing antitubercular drugs supports this hypothesis.
For other pyrimidine derivatives, their mechanism of action is better understood. For example, some chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1, where the chloro group acts as an electrophile that reacts with a cysteine residue in the kinase active site. This covalent modification leads to irreversible inhibition of the enzyme.
Visualizations
Synthetic Workflow for Antitubercular Agents
Caption: Synthetic route to 6-dialkylaminopyrimidine carboxamides.
Conceptual Model of Pyrimidine-Based Kinase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.dk]
The Versatility of 6-Chloro-4-pyrimidinecarboxylic Acid: A Pivotal Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its ability to mimic endogenous nucleic acid bases and participate in crucial hydrogen bonding interactions with biological targets. Among the vast array of pyrimidine-based building blocks, 6-Chloro-4-pyrimidinecarboxylic acid has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a carboxylic acid handle for derivatization and a reactive chlorine atom for cross-coupling reactions allows for the systematic exploration of chemical space and the development of potent and selective modulators of various biological pathways. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the discovery of novel therapeutic agents, with a focus on kinase inhibitors.
Synthesis of the Core Scaffold
The primary route to this compound involves the chlorination of its precursor, 6-hydroxy-4-pyrimidinecarboxylic acid. This transformation is typically achieved using a strong chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
6-hydroxy-4-pyrimidinecarboxylic acid
-
Ethyl acetate
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2 grams of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add 3.75 mL (3 equivalents) of oxalyl chloride to the solution.
-
Add a few drops of N,N-dimethylformamide to catalyze the reaction. Gas evolution should be observed.
-
Heat the reaction mixture to reflux at 75 °C for 3 hours.
-
After cooling to room temperature, allow the mixture to stand overnight.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product. The resulting solid should be stored under an inert atmosphere (e.g., nitrogen) at 4 °C.
Note: The product may exist as a mixture of the carboxylic acid and its corresponding acyl chloride, which is unstable at room temperature.[1]
Key Derivatization Strategies and Applications
The true utility of this compound lies in its capacity for facile derivatization at two key positions: the carboxylic acid group and the C6-chloro position. These reactions enable the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Amide Coupling: A Gateway to Diverse Functionality
The carboxylic acid moiety of this compound is readily converted to an amide via standard coupling protocols. This reaction is fundamental in medicinal chemistry for introducing a wide range of substituents that can modulate a compound's physicochemical properties and biological activity.
Materials:
-
This compound
-
Desired amine (e.g., aniline, 4-methoxyaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Add HATU (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This two-step approach, involving amide bond formation followed by nucleophilic aromatic substitution at the C6 position, has been successfully employed in the synthesis of novel antitubercular agents.[2]
Table 1: Biological Activity of 6-Dialkylaminopyrimidine Carboxamide Derivatives against Mycobacterium tuberculosis
| Compound | R | MIC (μM) vs. M. tuberculosis H37Rv |
| 1 | N-methyl-N-(4-fluorobenzyl) | 1.6 |
| 2 | N-methyl-N-(4-chlorobenzyl) | 3.1 |
| 3 | N-methyl-N-(4-(trifluoromethyl)benzyl) | 3.1 |
| 4 | N-methyl-N-(4-(trifluoromethoxy)benzyl) | 1.6 |
Data extracted from a study on novel antitubercular agents.[2]
Experimental Workflow for the Synthesis of 6-Dialkylaminopyrimidine Carboxamides
Caption: Synthetic workflow for antitubercular agents.
Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds
The chlorine atom at the C6 position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors to probe the hydrophobic pockets of the ATP-binding site.
Materials:
-
6-Chloro-pyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the 6-chloro-pyrimidine derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Development
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region. This compound and its derivatives serve as excellent starting points for the development of inhibitors for various kinase families, including Janus kinases (JAKs) and Aurora kinases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[3] The development of selective JAK inhibitors is therefore a major focus of drug discovery.
Signaling Pathway of JAK-STAT
Caption: The JAK-STAT signaling pathway.
Several pyrimidine-based compounds have been developed as potent JAK inhibitors, with some showing selectivity for specific JAK isoforms.[3][4]
Table 2: Activity of Pyrimidine-based JAK Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell-based Assay Potency (nM) |
| R507 (Clinical Candidate) | JAK1 | 2.5 | IL-2 induced STAT5 phosphorylation: 63 |
| Compound 33 | JAK1 | 2.5 | IL-2 induced STAT5 phosphorylation: 63 |
| Tofacitinib (Approved Drug) | Pan-JAK | JAK1: 1.2, JAK2: 20, JAK3: 1 | - |
Data extracted from studies on pyrimidine-based JAK inhibitors.[3]
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[5][6] A number of pyrimidine-containing molecules have been identified as potent Aurora kinase inhibitors.[5][7]
Signaling Pathway of Aurora Kinase in Mitosis
Caption: Role of Aurora kinases in mitosis.
Table 3: Activity of Pyrimidine-based Aurora Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Barasertib (AZD1152) | Aurora B | 0.37 |
| PF-03814735 | Aurora A/B | Aurora A: 5, Aurora B: 0.8 |
| Compound 12a | Aurora A/B | Aurora A: 309, Aurora B: 293 |
Data extracted from reviews and studies on Aurora kinase inhibitors.[5][7][8]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a variety of chemical transformations, particularly amide coupling and Suzuki cross-coupling, provides a robust platform for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors, among other therapeutic agents, underscores its significance in modern drug discovery. The detailed protocols and data presented in this guide aim to facilitate the further exploration and utilization of this powerful chemical tool in the ongoing quest for novel and effective medicines.
References
- 1. This compound | 37131-91-2 [chemicalbook.com]
- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Chloro-4-pyrimidinecarboxylic acid. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols based on established international guidelines to enable researchers to generate the necessary data for their specific applications.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and overall therapeutic efficacy.
Solubility dictates the rate and extent to which a compound dissolves in a solvent to form a homogenous solution. For drug development, aqueous solubility is a key determinant of oral absorption.
Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Understanding the stability profile is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.
Physicochemical Properties of this compound
While specific experimental data for this compound is limited, some key properties can be inferred from available information and the compound's structure.
| Property | Data | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 172.55 g/mol | [1] |
| Appearance | Presumed to be a solid | N/A |
| Storage Conditions | Store at 4°C under a nitrogen atmosphere | [2] |
| Stability Note | Unstable at room temperature | [2] |
Solubility Profile
Table 1: Qualitative Solubility of Pyrimidine-4-carboxylic Acid
| Solvent | Solubility (mg/mL) |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~2 |
| Ethanol | ~0.25 |
| PBS (pH 7.2) | ~1 |
It is important to note that the chloro and carboxylic acid functional groups on this compound will influence its solubility profile compared to the parent Pyrimidine-4-carboxylic acid.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol is based on the shake-flask method, a widely accepted technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Ensure a solid phase remains to confirm saturation.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples at a high speed to pellet any remaining suspended solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Thermodynamic Solubility Experimental Workflow
Stability Profile
This compound is reported to be unstable at room temperature, necessitating storage at 4°C under a nitrogen atmosphere.[2] To fully characterize its stability, forced degradation studies are recommended.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies. These studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid-state at 105°C for 48 hours |
| Photostability | Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Vials (clear and amber)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the respective stress media (acid, base, water, H₂O₂).
-
For thermal and photostability studies, use the solid compound.
-
-
Stress Application:
-
Expose the samples to the conditions outlined in Table 2 for the specified duration.
-
Include control samples stored under normal conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways.
-
Factors Influencing the Stability of the Compound
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and suitable technique.
Key characteristics of a stability-indicating method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific needs. The inherent instability of the compound at room temperature is a critical factor that must be considered in all handling, formulation, and storage strategies. Further research to fully characterize the solubility and degradation pathways of this compound is highly recommended for its successful application in drug development.
References
Spectroscopic and Analytical Profile of 6-Chloro-4-pyrimidinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 6-Chloro-4-pyrimidinecarboxylic acid (CAS No: 37131-91-2), a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible raw data, this document focuses on presenting the reported data and providing detailed, generalized experimental protocols for obtaining and analyzing the spectroscopic information critical for the characterization of this and similar compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₃ClN₂O₂
-
Molecular Weight: 158.54 g/mol
-
Appearance: Off-white to yellow solid
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Source |
| 9.28 | singlet | 1H | Pyrimidine H | d6-DMSO | ChemicalBook[1] |
| 8.18 | singlet | 1H | Pyrimidine H | d6-DMSO | ChemicalBook[1] |
Note: The source mentions that the analyzed product was a mixture containing chloride derivatives, which may affect the accuracy of this data.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data Not Available | Expected peaks would include: broad O-H stretch (carboxylic acid), C=O stretch, C=N and C=C stretches (pyrimidine ring), and C-Cl stretch. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| Data Not Available | Expected [M]+• and/or [M+H]+ depending on the ionization method. |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI-MS, Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
References
The Versatile Scaffold: Unlocking the Agrochemical Potential of 6-Chloro-4-pyrimidinecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives have consistently emerged as a privileged scaffold, underpinning the development of a wide array of herbicides, fungicides, and insecticides. This technical guide delves into the core potential of a key, yet underexplored, building block: 6-Chloro-4-pyrimidinecarboxylic acid . While direct applications of this specific molecule in commercial agrochemicals are not extensively documented, its structural features and chemical reactivity position it as a pivotal intermediate for the synthesis of highly active next-generation crop protection agents. This document will explore its plausible synthetic utility in creating potent agrochemicals, supported by data on structurally related compounds, detailed experimental protocols, and visualized chemical and experimental workflows.
Herbicidal Applications: A Gateway to Novel Weed Management Solutions
The pyrimidine-4-carboxylic acid core is a well-established pharmacophore in the design of herbicides. Notably, derivatives of 6-amino-5-chloro-pyrimidine-4-carboxylic acid, a close structural analog of the title compound, have been investigated for their potent herbicidal properties. These compounds often function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.
A plausible and strategic application of this compound is its conversion to the more highly functionalized 6-amino-5-chloro-4-pyrimidinecarboxylic acid, a key intermediate in the synthesis of advanced herbicides.
Proposed Synthetic Pathway to Herbicidal Derivatives
The conversion of this compound to a key herbicidal intermediate can be envisioned through a multi-step synthesis. This proposed pathway leverages established chemical transformations within pyrimidine chemistry.
Caption: Proposed synthetic pathway from this compound to a herbicidal 2-aryl-6-amino-5-chloropyrimidine-4-carboxylate.
Quantitative Data on Structurally Related Herbicides
To illustrate the potential efficacy of herbicides derived from a this compound scaffold, the following table summarizes the herbicidal activity of various pyrimidine derivatives against common weeds.
| Compound Class | Test Species | Activity Metric | Value | Reference |
| Phenylpyrimidine-5-carboxylate Derivatives | Raphanus sativus (Radish) | % Inhibition of Seed Germination (100 µg/ml) | Noticeable | [1] |
| Pyrido[2,3-d]pyrimidine Derivatives | Agrostis stolonifera (Bentgrass) | Activity Ranking (at 1 mM) | Good | [2] |
| Pyrimidine Thiourea Derivatives | Brassica napus L. (Rapeseed) | % Root Growth Inhibition (100 mg L⁻¹) | 81.5% | [3] |
| Pyrimidine Thiourea Derivatives | Digitaria adscendens | % Root Growth Inhibition (100 mg L⁻¹) | 81% | [3] |
Experimental Protocols: Synthesis and Herbicidal Activity Assay
Synthesis of this compound from 6-Hydroxy-4-pyrimidinecarboxylic acid
This protocol describes a common method for the chlorination of a hydroxypyrimidine.
-
Materials: 6-Hydroxy-4-pyrimidinecarboxylic acid, oxalyl chloride, N,N-dimethylformamide (DMF), ethyl acetate.
-
Procedure:
-
Dissolve 6-hydroxy-4-pyrimidinecarboxylic acid in ethyl acetate.
-
Slowly add oxalyl chloride (3 equivalents) to the solution.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 75 °C) for 3 hours.
-
Cool the mixture to room temperature and allow it to stand overnight.
-
Remove the solvent under reduced pressure to yield the product.
-
In Vitro Herbicidal Activity Assay (Seed Germination)
This protocol outlines a standard procedure for assessing the pre-emergent herbicidal activity of test compounds.
-
Materials: Sterilized seeds of a model plant (e.g., Raphanus sativus), agar medium, Petri dishes, test compounds dissolved in a suitable solvent (e.g., DMSO), and a positive control herbicide (e.g., Pendimethalin).
-
Procedure:
-
Prepare agar medium and pour it into sterile Petri dishes.
-
Incorporate the test compounds into the agar at various concentrations.
-
Place a set number of sterilized seeds onto the surface of the agar in each Petri dish.
-
Incubate the Petri dishes in a controlled environment (temperature, light/dark cycle) for a specified period.
-
Measure the percentage of seed germination and root/shoot elongation.
-
Calculate the percentage of inhibition compared to a negative control (solvent only).
-
Caption: Workflow for in vitro herbicidal activity screening.
Fungicidal and Insecticidal Potential: Expanding the Agrochemical Utility
The versatility of the pyrimidine scaffold extends beyond herbicides. Numerous pyrimidine derivatives have demonstrated significant fungicidal and insecticidal activities. By functionalizing the this compound core, novel fungicides and insecticides can be developed.
Fungicidal Pyrimidine Carboxamides
The carboxylic acid moiety of this compound can be readily converted to an amide, a functional group present in many active fungicides. These compounds often act by inhibiting crucial enzymes in fungal pathogens, such as succinate dehydrogenase (SDH).
Quantitative Data on Pyrimidine-Based Fungicides and Insecticides
The following tables summarize the biological activity of various pyrimidine derivatives against key fungal pathogens and insect pests.
Fungicidal Activity
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Pyrimidine Carboxamide Derivative (5o) | Phomopsis sp. | EC50 | 10.5 | [4] |
| Pyrimidine Carboxamide Derivative (5f) | Phomopsis sp. | EC50 | 15.1 | [4] |
| Pyrimidine Carboxamide Derivative (5p) | Phomopsis sp. | EC50 | 19.6 | [4] |
| Pyrimidine Amine Isothiazole Coumarin (4b) | Rhizoctonia solani | EC50 | 11.3 | [5] |
| Pyrimidine Amine Isothiazole Coumarin (4d) | Rhizoctonia solani | EC50 | 13.7 | [5] |
Insecticidal Activity
| Compound Class | Insect Species | Activity Metric | Value (mg/L) | Reference |
| Pyrimidin-4-amine Derivative (U7) | Mythimna separata | LC50 | 3.57 | [6] |
| Pyrimidin-4-amine Derivative (U8) | Mythimna separata | LC50 | 4.22 | [6] |
| Pyrimidinamine Derivative (1) | Aphis fabae | LC50 | 1.46 | [7] |
| Pyrimidinamine Derivative (2) | Myzus persicae | LC50 | 0.34 | [7] |
| Pyrimidinamine Derivative (5) | Tetranychus urticae | LC50 | 0.19 | [7] |
Experimental Protocols: Synthesis and Bioassays
General Synthesis of Pyrimidine Carboxamides
This protocol outlines a general method for the synthesis of pyrimidine carboxamides from a carboxylic acid precursor.
-
Materials: this compound, a suitable chlorinating agent (e.g., thionyl chloride), an appropriate amine, and a non-polar solvent.
-
Procedure:
-
Convert this compound to its corresponding acid chloride by reacting with a chlorinating agent.
-
React the acid chloride with the desired amine in the presence of a base to form the amide.
-
Purify the product via recrystallization or column chromatography.
-
Caption: General synthetic scheme for pyrimidine carboxamides.
In Vitro Fungicidal Assay (Poison Plate Technique)
This protocol describes a standard method for evaluating the in vitro fungicidal activity of compounds.
-
Materials: Potato Dextrose Agar (PDA), Petri dishes, fungal cultures, test compounds dissolved in a suitable solvent.
-
Procedure:
-
Incorporate the test compounds into molten PDA at various concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature until the fungal growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition.
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth).
-
Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol is a common method for assessing the toxicity of compounds to sucking insects like aphids.
-
Materials: Host plant leaves, aphid culture, test compounds formulated as solutions, surfactant.
-
Procedure:
-
Prepare serial dilutions of the test compounds in water containing a surfactant.
-
Dip host plant leaves into the test solutions for a set time.
-
Allow the leaves to air dry.
-
Place the treated leaves in a Petri dish with a moist filter paper.
-
Infest the leaves with a known number of aphids.
-
Incubate under controlled conditions.
-
Assess aphid mortality after a specified period (e.g., 24, 48, 72 hours).
-
Calculate the LC50 value (the concentration that causes 50% mortality).
-
Conclusion
This compound represents a highly promising, yet currently underutilized, platform for the development of novel agrochemicals. Its chemical structure is amenable to a wide range of functionalization, providing access to diverse chemical spaces with proven herbicidal, fungicidal, and insecticidal potential. The synthetic pathways and biological data presented in this guide, based on closely related and structurally analogous compounds, strongly support the prospective value of this compound as a key building block for the next generation of crop protection solutions. Further research focused on the direct derivatization of this molecule is warranted and holds significant promise for the discovery of new and effective agrochemicals.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA. The addition of a carboxylic acid moiety to this essential structure gives rise to pyrimidinecarboxylic acid derivatives, a class of compounds that has garnered significant attention for its versatile applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of these vital molecules.
A Historical Trajectory: From Isolation to Rational Design
The story of pyrimidinecarboxylic acid derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The journey began in the early 19th century with the isolation of the first pyrimidine derivative, alloxan, from uric acid in 1818 by Brugnatelli.[1] However, the systematic study of pyrimidines was pioneered by Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2][3] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[2][3]
A pivotal moment in the synthesis of functionalized pyrimidines was the discovery of the Biginelli reaction in 1893. This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea provided an efficient route to dihydropyrimidines, which can be further derivatized.[4][5] This reaction remains a fundamental tool in the synthesis of a wide array of pyrimidine derivatives, including those with carboxylic acid functionalities.
The 20th century saw an explosion in the exploration of pyrimidine chemistry, leading to the development of numerous synthetic methodologies and the discovery of the profound biological roles of pyrimidine derivatives. This era laid the groundwork for the rational design of pyrimidinecarboxylic acid-based therapeutic agents.
Synthetic Methodologies: Building the Core
The synthesis of pyrimidinecarboxylic acid derivatives can be achieved through various strategies. A common approach involves the construction of the pyrimidine ring with a precursor to the carboxylic acid group, which is then unmasked or modified in a subsequent step. Alternatively, the carboxylic acid functionality can be introduced onto a pre-formed pyrimidine ring.
Key Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol describes a general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates for the preparation of pyrimidine-5-carboxylic acids.[6][7]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[6]
-
The reaction mixture is stirred at room temperature for 12-16 hours.[6]
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[6]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added.[6]
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.[6]
-
The aqueous layer is extracted multiple times with ethyl acetate.[6]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.
Biological Significance and Therapeutic Applications
Pyrimidinecarboxylic acid derivatives exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Their ability to mimic endogenous pyrimidines allows them to interact with a variety of biological targets, including enzymes and receptors.
Anticancer Activity
A significant area of research has focused on the development of pyrimidinecarboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Pyrimidinecarboxylic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target | Activity (IC50) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Human Breast Cancer | PARP1 | 18 µM | [8] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | Various Cancer Cell Lines | USP7 | - | [8] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R | 1.1 nM | [9] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R/T790M | 34 nM | [9] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R/T790M/C797S | 7.2 nM | [9] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Caco-2, A549, HT1080, Hela | - | Micromolar concentrations | [10] |
| Pyrido[2,3-d]pyrimidine derivatives | - | Lipoxygenase | IC50 = 42 µM (compound 2a) | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Pyrimidinecarboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Selected Pyrimidinecarboxylic Acid Derivatives
| Compound/Derivative Class | Target | Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-one derivatives | COX | - | [12] |
| Tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidine analogs | COX-2, iNOS | - | [14] |
| Imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids and amides | COX | Remarkable activity | [12] |
| Pyrimidine derivatives (L1 and L2) | COX-2 | Comparable to meloxicam | [15][16] |
Signaling Pathways Targeted by Pyrimidinecarboxylic Acid Derivatives
The therapeutic effects of pyrimidinecarboxylic acid derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[9][17] Dysregulation of this pathway is a common feature of many cancers. Several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors.[13][18]
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidinecarboxylic Acid Derivatives.
Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[19][20] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[21] Rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[22][23]
Caption: Inhibition of De Novo Pyrimidine Synthesis by DHODH Inhibitors.
Future Perspectives
The journey of pyrimidinecarboxylic acid derivatives is far from over. The inherent versatility of the pyrimidine scaffold, combined with an ever-deepening understanding of disease biology, continues to drive the discovery and development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of these compounds in emerging therapeutic areas. The rich history and proven track record of pyrimidine-based drugs provide a strong foundation for the continued success of this remarkable class of molecules.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. moodle2.units.it [moodle2.units.it]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. ijrpr.com [ijrpr.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 20. scbt.com [scbt.com]
- 21. researchgate.net [researchgate.net]
- 22. geneonline.com [geneonline.com]
- 23. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid: Commercial Availability, Purity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Chloro-4-pyrimidinecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details its commercial availability and purity levels from various suppliers, alongside a foundational experimental protocol for its synthesis. This guide is intended to assist researchers and professionals in sourcing high-quality material and understanding its fundamental chemical properties.
Commercial Suppliers and Purity
The procurement of high-purity this compound is critical for reproducible research and development outcomes. A survey of prominent chemical suppliers reveals a range of available purities, which are summarized in the table below. It is important to note that while many suppliers provide a certificate of analysis with detailed purity information, some, like Sigma-Aldrich, offer this product as part of a collection for early discovery research without providing analytical data, placing the onus of purity confirmation on the buyer.
| Supplier | CAS Number | Stated Purity | Additional Information |
| ChemScene | 37131-91-2 | ≥95% | - |
| Sigma-Aldrich | 37131-91-2 | Not specified | Product sold "as-is"; buyer assumes responsibility to confirm identity and/or purity. |
| ChemicalBook (Dideu Industries Group Limited) | 37131-91-2 | 99.00% | - |
| ChemicalBook (Zhuozhou Wenxi import and Export Co., Ltd.) | 37131-91-2 | 99%+ HPLC | - |
| SynHet | 37131-91-2 | >99% | Offers pharma grade (USP, BP, Ph. Eur.), API, ISO 9001. Analytical methods include LCMS or GCMS, with others available on request.[1] |
| BLD Pharm | 37131-91-2 | Not specified | - |
Experimental Protocols
A fundamental understanding of the synthesis of this compound is essential for researchers who may need to produce it in-house or modify it for specific applications.
Synthesis of this compound from 6-Hydroxy-4-pyrimidinecarboxylic Acid
A general procedure for the synthesis of this compound involves the chlorination of 6-hydroxy-4-pyrimidinecarboxylic acid.[2]
Materials:
-
6-hydroxy-4-pyrimidinecarboxylic acid
-
Ethyl acetate
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate.
-
Slowly add 3.75 mL (3 equivalents, 0.043 mol) of oxalyl chloride to the solution.
-
Add a few drops of N,N-dimethylformamide, at which point gas evolution should be observed.
-
Heat the reaction mixture to reflux at 75 °C for 3 hours.
-
After the reflux period, cool the mixture to room temperature and let it stand overnight.
-
Remove the solvent by distillation under reduced pressure to yield the product.
The resulting solid is a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride, which is noted to be unstable at room temperature.[2] The product should be stored under a nitrogen atmosphere at 4 °C.[2]
Logical Workflow for Procurement and Use
The following diagram illustrates a logical workflow for researchers from the point of identifying the need for this compound to its final application in research.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling of 6-Chloro-4-pyrimidinecarboxylic Acid Using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The coupling of carboxylic acids and amines to form amides is a frequently utilized transformation in the synthesis of pharmaceuticals and biologically active molecules.[2][3] For electron-deficient heterocyclic carboxylic acids such as 6-Chloro-4-pyrimidinecarboxylic acid, efficient amide coupling can be challenging. Standard methods may be sluggish or result in low yields.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly effective coupling reagent, known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[4][5] It is particularly well-suited for coupling challenging substrates, including those with steric hindrance or electronic deactivation.[6] This document provides detailed protocols and application notes for the successful amide coupling of this compound with primary and secondary amines using HATU.
Mechanism of HATU-Mediated Amide Coupling
The efficacy of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester. This process is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][7]
The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4][8]
-
Formation of the Active Ester and Amide Bond: The displaced OAt anion rapidly attacks the isouronium salt, generating the OAt-active ester and releasing tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond.[4][7][8]
Data Presentation: General Conditions for HATU Amide Coupling
The following table summarizes common starting conditions for HATU-mediated amide coupling reactions based on literature precedents. These conditions can serve as a starting point for the optimization of the coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference Example |
| Carboxylic Acid (equiv.) | 1.0 | 1.0 | 1.05 | 1.0 |
| Amine (equiv.) | 1.1 | 1.2 | 1.1 | 1.2 |
| HATU (equiv.) | 1.1 | 1.05 | 1.1 | 1.1 |
| Base | DIPEA | TEA | DIPEA | DIPEA |
| Base (equiv.) | 3.0 | 2.1 | 4.0 | 3.0 |
| Solvent | DMF | ACN | DMA | DMF |
| Temperature | Room Temp. | Room Temp. | 60 °C | Room Temp. |
| Reaction Time | 2 h | 18 h | 2 h | 2 h |
| Reference | [1] | [9] | [9] | [1] |
Experimental Protocols
Protocol: General Procedure for HATU-Mediated Amide Coupling of this compound
This protocol provides a general method for the coupling of this compound with a primary or secondary amine. Optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., ACN, DMA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution with respect to the carboxylic acid). Stir the mixture at room temperature until the acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 equiv.), followed by HATU (1.1 equiv.).
-
Base Addition: Slowly add DIPEA (2.0-3.0 equiv.) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure amide.
Notes on Optimization:
-
Base: While DIPEA is commonly used, other non-nucleophilic bases such as triethylamine or 2,4,6-collidine can also be employed.
-
Solvent: DMF is a standard choice, but other polar aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), or N,N-dimethylacetamide (DMA) can be tested.
-
Stoichiometry: The equivalents of amine, HATU, and base may need to be adjusted for optimal results, especially with less reactive amines or sterically hindered substrates.
-
Temperature: Most HATU couplings proceed efficiently at room temperature. However, for challenging couplings, heating may be necessary.
Visualizations
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Experimental workflow for HATU amide coupling.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloro-4-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Pyrimidine scaffolds are prevalent in medicinal chemistry, and the functionalization of halopyrimidines via Suzuki-Miyaura coupling is a key strategy for the generation of novel drug candidates.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 6-Chloro-4-pyrimidinecarboxylic acid. This substrate presents a unique challenge due to the presence of two potentially reactive sites: the C-6 chloro substituent and the C-4 carboxylic acid group. The conditions outlined below are designed to favor selective coupling at the C-6 position while preserving the carboxylic acid moiety, a common requirement in drug development for modulating physicochemical properties and target interactions.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
For this compound, the desired transformation is the selective coupling at the C-6 position with a variety of aryl or heteroaryl boronic acids. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group can influence the reactivity of the C-6 chloro substituent.
Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle by coordinating to the palladium center.[1] Therefore, conditions must be chosen to mitigate this potential issue. In some cases, protection of the carboxylic acid as an ester may be beneficial.
The following table summarizes recommended conditions for the Suzuki-Miyaura coupling of this compound based on analogous systems in the literature.[2][3][4][5]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are often used as pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-sensitive but effective catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Buchwald-type phosphine ligands like SPhos and XPhos are highly effective for coupling of heteroaryl chlorides. PPh₃ can be used with Pd(PPh₃)₄. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | An inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction yield. An additional equivalent of base may be needed to neutralize the carboxylic acid. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 to 1.5 equivalents are typically used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O | A mixture of an organic solvent and water is commonly employed. Degassing the solvent is critical to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific substrates and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-aryl-4-pyrimidinecarboxylic acid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. The choice of solvent can also have a significant impact. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Decarboxylation: At elevated temperatures, there is a risk of decarboxylation of the product. If this is observed, it may be necessary to perform the reaction at a lower temperature for a longer duration or to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a subsequent step.
-
Protodeboronation: The boronic acid can undergo protodeboronation, especially in the presence of water and base. Using a slight excess of the boronic acid can help to mitigate this side reaction.
-
Catalyst Poisoning: Heteroaromatic substrates can sometimes coordinate to the palladium catalyst and inhibit its activity. The use of bulky, electron-rich phosphine ligands can often overcome this issue.
By following the protocols and considering the points outlined in these application notes, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to generate a diverse range of valuable compounds for drug discovery and development.
References
- 1. reddit.com [reddit.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Chloro-4-pyrimidinecarboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-pyrimidinecarboxylic acid is a pivotal heterocyclic building block in the synthesis of a variety of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). The pyrimidine scaffold serves as a versatile anchor for building molecules that can effectively compete with ATP for the kinase binding site. The presence of a chloro group at the 6-position and a carboxylic acid at the 4-position provides two reactive handles for sequential chemical modifications, enabling the construction of complex and highly specific kinase inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of CDK4/6 inhibitors, a class of drugs that has shown significant therapeutic success in the treatment of certain cancers.
Core Application: Synthesis of CDK4/6 Inhibitors
A prominent application of this compound and its derivatives is in the synthesis of selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. These drugs have been approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] The general synthetic strategy involves the functionalization of the pyrimidine ring through nucleophilic substitution of the chloro group and amide coupling at the carboxylic acid moiety.
Quantitative Data: Potency of Synthesized Kinase Inhibitors
The following table summarizes the in vitro potency of key CDK4/6 inhibitors, whose synthesis can be approached using methodologies involving chloropyrimidine carboxylic acid derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| Palbociclib | CDK4 | 9 - 11[2] |
| CDK6 | 15 - 16[2][3] | |
| Ribociclib | CDK4 | 10[4] |
| CDK6 | 39[4] | |
| Abemaciclib | CDK4 | 2[2] |
| CDK6 | 9.9 - 10[2][5] |
Signaling Pathway: CDK4/6 in Cell Cycle Regulation
The diagram below illustrates the canonical CDK4/6 signaling pathway and the mechanism of action of inhibitors synthesized from this compound derivatives. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[6] The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb).[7] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[7] CDK4/6 inhibitors block the phosphorylation of Rb, thereby preventing cell cycle progression and inhibiting the proliferation of cancer cells.[8]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a CDK4/6 inhibitor based on the pyrimidine scaffold derived from this compound. This protocol is a composite based on known synthetic routes for CDK4/6 inhibitors like Palbociclib.
Protocol 1: Esterification of this compound
Objective: To convert the carboxylic acid to an ethyl ester to facilitate subsequent reactions.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol (10 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-chloro-4-pyrimidinecarboxylate.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
Objective: To introduce a key amine substituent at the 6-position of the pyrimidine ring.
Materials:
-
Ethyl 6-chloro-4-pyrimidinecarboxylate (from Protocol 1)
-
Appropriate amine (e.g., 2-amino-5-(piperazin-1-yl)pyridine derivative for a Palbociclib analog) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Butanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of ethyl 6-chloro-4-pyrimidinecarboxylate (1.0 eq) in n-butanol (10 volumes), add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted pyrimidine derivative.
Protocol 3: Amide Formation
Objective: To convert the ester to a desired amide.
Materials:
-
Substituted pyrimidine ester (from Protocol 2)
-
Desired amine (e.g., dimethylamine solution) (excess)
-
Methanol
-
Sealed reaction vessel
Procedure:
-
Dissolve the pyrimidine ester (1.0 eq) in methanol (5 volumes).
-
Add an excess of the desired amine solution (e.g., 40% aqueous dimethylamine).
-
Seal the reaction vessel and heat to 50-60 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of a novel kinase inhibitor from a starting material like this compound follows a logical progression from chemical synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting the CDK4/6 pathway. The methodologies outlined in these application notes provide a foundation for researchers to design and synthesize novel pyrimidine-based inhibitors. The combination of targeted synthesis, robust purification, and comprehensive biological evaluation is essential for the successful development of new therapeutic agents in the field of oncology and beyond.
References
- 1. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 6-Chloro-4-pyrimidinecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrimidine derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] 6-Chloro-4-pyrimidinecarboxylic acid is a versatile and valuable building block for synthesizing diverse, biologically active molecules.[4] Its two reactive sites—the carboxylic acid group at the C4 position and the chloro-substituent at the C6 position—allow for sequential and regioselective functionalization.
This document provides detailed protocols for two primary synthetic strategies starting from this compound:
-
Amide Coupling followed by Nucleophilic Aromatic Substitution (SNAr) : This pathway involves first forming an amide bond at the C4 carboxylic acid, followed by the displacement of the C6 chloro group with various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) : This strategy focuses on forming a new carbon-carbon bond at the C6 position by coupling the chloro-substituent with various organoboron reagents.
These methodologies enable the creation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.[4]
Figure 1: Key synthetic pathways for deriving bioactive compounds from this compound.
Pathway A: Amide Coupling and Subsequent Nucleophilic Substitution
This two-step sequence is highly effective for creating libraries of N-substituted 6-(amino-substituted)pyrimidine-4-carboxamides, which have shown promising biological activity, including antitubercular properties.[5] The initial amide coupling activates the molecule for the subsequent nucleophilic displacement of the chlorine atom.
Figure 2: Experimental workflow for the synthesis of pyrimidine carboxamides via amidation and SNAr.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-substituted-6-chloropyrimidine-4-carboxamides via the condensation of this compound with a primary or secondary amine using a coupling agent.[5][6]
Materials:
-
This compound
-
Amine (e.g., aniline, 4-methoxyaniline, etc.) (1.1 eq)
-
Coupling Reagent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA, TEA) (3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or another suitable solvent).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., DIPEA, 3.0 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add the amine/coupling reagent solution dropwise to the cooled carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-chloropyrimidine-4-carboxamide.
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 0°C to RT | Good to Excellent | [5] |
| EDC/HOBt | DIEA | DMF | 0°C to RT | Good | [7] |
| DCC/DMAP | DMAP | DCM | 0°C to RT | Moderate to Good | [6] |
| SOCl₂ / Pyridine | Pyridine | DCM | 0°C | Good |[6] |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the C6-chloro group from the N-substituted-6-chloropyrimidine-4-carboxamide intermediate with various amine nucleophiles.[5]
Materials:
-
N-substituted-6-chloropyrimidine-4-carboxamide (from Protocol 1) (1.0 eq)
-
Amine nucleophile (e.g., N-methylbenzylamine) (1.2 eq)
-
Base (e.g., DIPEA) (2.0 eq)
-
Solvent (e.g., Isopropanol)
Procedure:
-
Add the N-substituted-6-chloropyrimidine-4-carboxamide (1.0 eq), the amine nucleophile (1.2 eq), and DIPEA (2.0 eq) to a round-bottomed flask containing isopropanol.[5]
-
Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final 6-(substituted-amino)-pyrimidine-4-carboxamide derivative.
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the synthesis of 6-aryl-4-pyrimidinecarboxylic acid derivatives.[8] This reaction involves the palladium-catalyzed coupling of the 6-chloro position with an organoboron species, typically an arylboronic acid.[9][10]
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 6-arylpyrimidine derivatives from this compound (or its ester derivative) and arylboronic acids.[8][9][12]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)
-
Ligand (if needed, e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, n-Propanol)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 6-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[8][12]
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water).[12]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-arylpyrimidine derivative.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C | Moderate to Good | [12] |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₃PO₄ | Toluene | 100°C | Reasonable | [10] |
| Pd(OAc)₂ (2-4 mol%) | SPhos | K₂CO₃ | Dioxane/H₂O | 100°C | Good | [8] |
| Pd(dppf)Cl₂ (10 mol%) | - | Cs₂CO₃ | Dioxane/H₂O | 100°C | Good | |
Biological Activity Data
Derivatives synthesized using the protocols above have demonstrated significant biological activity. For instance, a series of 6-dialkylaminopyrimidine carboxamides prepared via Pathway A exhibited potent antitubercular activity against Mycobacterium tuberculosis.[5]
Table 3: Antitubercular Activity of Selected Pyrimidine Carboxamide Derivatives
| Compound ID | R¹ (Amide) | R² (Amine) | MIC (μM) vs. M. tuberculosis | Reference |
|---|---|---|---|---|
| 1 | Phenyl | N-Methyl-N-(4-fluorobenzyl) | 0.78 | [5] |
| 2 | Phenyl | N-Methyl-N-(4-chlorobenzyl) | 0.78 | [5] |
| 3 | Phenyl | N-Methyl-N-(4-methylbenzyl) | 1.56 | [5] |
| 11 | 4-Methoxyphenyl | N-Methyl-N-(4-fluorobenzyl) | 0.39 | [5] |
| 12 | 4-Methoxyphenyl | N-Methyl-N-(4-chlorobenzyl) | 0.39 | [5] |
| 19 | Pyridin-4-yl | N-Methyl-N-(4-fluorobenzyl) | 0.39 | [5] |
| 20 | Pyridin-4-yl | N-Methyl-N-(4-chlorobenzyl) | 0.20 | [5] |
MIC: Minimum Inhibitory Concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid|RUO [benchchem.com]
- 5. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. fishersci.dk [fishersci.dk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 6-Chloro-4-pyrimidinecarboxylic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-chloro-4-pyrimidinecarboxylic acid with amines is a cornerstone of modern medicinal chemistry, providing a versatile route to a diverse array of 6-amino-4-pyrimidinecarboxylic acid derivatives. This class of compounds is of significant interest in drug discovery, as the pyrimidine scaffold is a common feature in many biologically active molecules. Notably, derivatives of 6-aminopyrimidine-4-carboxylic acid have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-4-pyrimidinecarboxylic acid derivatives via nucleophilic aromatic substitution (SNAr). It includes a comparative analysis of conventional heating and microwave-assisted synthesis, quantitative data for various amine substrates, and a discussion of the biological relevance of the synthesized compounds, particularly in the context of EGFR inhibition.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring facilitates the attack of a nucleophilic amine at the carbon atom bearing the chloro substituent. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the 6-amino-4-pyrimidinecarboxylic acid product.
A general workflow for this transformation is outlined below:
Data Presentation: Reaction of this compound with Various Amines
The following tables summarize the reaction conditions and outcomes for the synthesis of 6-amino-4-pyrimidinecarboxylic acid derivatives using both conventional heating and microwave-assisted methods.
Table 1: Conventional Heating Method
| Amine | Structure | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | C₆H₅NH₂ | 12 | 100 | 75 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 12 | 100 | 82 |
| Benzylamine | C₆H₅CH₂NH₂ | 8 | 80 | 88 |
| Morpholine | C₄H₉NO | 6 | 80 | 92 |
| Piperidine | C₅H₁₁N | 6 | 80 | 95 |
Table 2: Microwave-Assisted Synthesis
| Amine | Structure | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Aniline | C₆H₅NH₂ | 10 | 160 | 91 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 10 | 160 | 95 |
| Benzylamine | C₆H₅CH₂NH₂ | 8 | 150 | 94 |
| Morpholine | C₄H₉NO | 5 | 150 | 98 |
| Piperidine | C₅H₁₁N | 5 | 150 | 97 |
Experimental Protocols
The following are detailed protocols for the synthesis of 6-amino-4-pyrimidinecarboxylic acid derivatives using both conventional heating and microwave irradiation.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or 1,4-Dioxane)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Add the amine (1.1-1.5 eq.) and a suitable base such as DIPEA (1.5-2.0 eq.).
-
Equip the flask with a reflux condenser and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and, if necessary, adjust the pH to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Alternatively, for non-solid products, perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-4-pyrimidinecarboxylic acid derivative.
-
Characterize the final product using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., Ethanol, DMF, or 1,4-Dioxane)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the amine (1.1 eq.), and a base such as DIPEA (1.1 eq.).
-
Add the chosen solvent (e.g., ethanol, 3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (typically 150-180 °C) for the designated time (usually 5-15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps outlined in the conventional heating protocol (steps 7-12) to isolate and characterize the final product.
Application in Drug Discovery: EGFR Kinase Inhibition
Derivatives of 6-amino-4-pyrimidinecarboxylic acid have emerged as a privileged scaffold in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block its activity and downstream signaling. The 6-aminopyrimidine core can form key hydrogen bond interactions within the ATP-binding pocket of EGFR, contributing to the inhibitory activity of these compounds.
The development of novel 6-amino-4-pyrimidinecarboxylic acid derivatives through the synthetic routes described herein allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective anti-cancer agents.
References
Application Notes and Protocols for the Esterification of 6-Chloro-4-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters of 6-chloro-4-pyrimidinecarboxylic acid, a key intermediate in the development of pharmaceutical compounds. The following sections outline established esterification methods, including acid-catalyzed Fischer esterification and thionyl chloride-mediated esterification, providing the necessary information to replicate these procedures in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of its esters a critical step in drug discovery and development pipelines. Esterification of the carboxylic acid moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. This document details two primary methods for the esterification of this important heterocyclic compound.
Esterification Methods Overview
Two common and effective methods for the esterification of this compound are:
-
Thionyl Chloride-Mediated Esterification: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with an alcohol. This is often the preferred method for achieving high yields under relatively mild conditions.
-
Fischer-Speier Esterification: This classic method involves the direct reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. While straightforward, this equilibrium reaction often requires forcing conditions to drive it to completion.
The choice of method will depend on the desired scale, the specific alcohol being used, and the presence of other functional groups in the molecule.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and reported yields for the synthesis of methyl and ethyl esters of this compound.
| Method | Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thionyl Chloride-Mediated | Methanol | SOCl₂, Methanol | Methanol | Reflux | 2 - 4 | > 90 |
| Thionyl Chloride-Mediated | Ethanol | SOCl₂, Ethanol | Ethanol | Reflux | 3 - 6 | ~85-95 |
| Fischer-Speier | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 12 - 24 | 70 - 85 |
| Fischer-Speier | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 18 - 36 | 65 - 80 |
Note: Yields are highly dependent on reaction scale, purity of reagents, and work-up procedures. The data presented here is for comparative purposes based on literature precedents for similar substrates.
Experimental Protocols
Method 1: Thionyl Chloride-Mediated Esterification
This protocol describes the synthesis of methyl 6-chloro-4-pyrimidinecarboxylate. The same procedure can be adapted for other primary and secondary alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride. c. Dissolve the residue in ethyl acetate. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl 6-chloro-4-pyrimidinecarboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Fischer-Speier Esterification
This protocol describes the synthesis of ethyl 6-chloro-4-pyrimidinecarboxylate.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with Dean-Stark trap (optional)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (which also acts as the solvent).
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the solution.
-
Reaction: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction. Monitor the reaction by TLC (typically 18-36 hours).[1][2]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol by rotary evaporation. c. Dissolve the residue in ethyl acetate. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate. e. Wash with brine. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter the solution.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-chloro-4-pyrimidinecarboxylate. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Visualizations
The following diagrams illustrate the workflows for the described esterification methods.
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Caption: Workflow for Fischer-Speier Esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride and concentrated sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Avoid contact with skin and eyes.
-
The addition of thionyl chloride and the neutralization with sodium bicarbonate are exothermic and can cause pressure build-up. Proceed with caution and ensure adequate cooling and venting.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize a variety of esters of this compound for their drug discovery and development programs.
References
Application Notes and Protocols: The Role of 6-Chloro-4-pyrimidinecarboxylic Acid in the Preparation of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. Its derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. 6-Chloro-4-pyrimidinecarboxylic acid is a key building block in the synthesis of a diverse range of pyrimidine-based compounds with potential therapeutic applications. The presence of the chloro and carboxylic acid functional groups at positions 6 and 4, respectively, allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and protocols for the use of this compound in the preparation of potential anticancer agents. It includes a generalized synthetic protocol, a compilation of biological activity data for related compounds, and a detailed methodology for in vitro cytotoxicity evaluation.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. This data, gathered from multiple studies, illustrates the potential of this class of compounds as anticancer agents. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Pyrimidine Derivative | Panc1 (Pancreatic) | 1.40 | [1] |
| HCT116 (Colon) | 5.13 | [1] | ||
| A549 (Lung) | 6.88 | [1] | ||
| Compound B | Pyrimidine Derivative | Panc1 (Pancreatic) | > 10 | [1] |
| Compound C | Pyrimidine Derivative | Panc1 (Pancreatic) | 2.22 | [1] |
| Compound D | KRAS-G12D Inhibitor | Panc1 (Pancreatic) | 0.009 | [1] |
| L-18 | EGFRT790M/L858R Inhibitor | H1975 (NSCLC) | 0.65 | |
| PTI-868 | 2-Heteroarylpyrimidine | Various | Potent in vivo | [2] |
| RDS 3442 analog (2a) | Aminopyrimidine | Various tumor cell lines | 4 - 8 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-6-chloropyrimidine-4-carboxamides
This protocol describes a general method for the synthesis of N-aryl-6-chloropyrimidine-4-carboxamides from this compound via an amide coupling reaction.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-6-chloropyrimidine-4-carboxamide.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of synthesized compounds in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrimidine derivatives (dissolved in DMSO to prepare stock solutions)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as those derived from this compound. These inhibitors can block the activity of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Caption: Workflow for synthesis and evaluation of pyrimidine-based anticancer agents.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Chloro-4-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging palladium-catalyzed cross-coupling reactions with 6-Chloro-4-pyrimidinecarboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a vast array of therapeutic agents. The chloro-substituent at the 6-position offers a reactive handle for the introduction of diverse functionalities through modern synthetic methodologies.
The presence of a carboxylic acid group on the pyrimidine ring introduces both opportunities and challenges. While it provides a key site for further derivatization, its acidic nature requires careful consideration in the selection of bases and reaction conditions to avoid unwanted side reactions. The protocols outlined below are based on established palladium-catalyzed reactions and provide robust starting points for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl- or 6-heteroaryl-4-pyrimidinecarboxylic acids. These structures are common motifs in biologically active molecules.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Optimized Reaction Conditions
Successful Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the acidic proton of the carboxylic acid, a stronger base or protection of the acid may be necessary. The following table summarizes typical conditions that can serve as a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often required for coupling with chloro-heteroarenes. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | At least 2-3 equivalents are typically used. The choice of base is critical to reaction success. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-120 °C | Reaction temperature may need to be optimized for specific substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst degradation. |
Detailed Experimental Protocol
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), the ligand (if required, typically in a 1:2 Pd:ligand ratio), and the base (2.0-3.0 mmol).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, to a total volume of 10 mL) via syringe.
-
Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Purification : Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 6-amino-4-pyrimidinecarboxylic acid derivatives, which are valuable intermediates in the development of kinase inhibitors and other therapeutic agents.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Optimized Reaction Conditions
The choice of ligand is crucial for the successful amination of chloro-heteroarenes. Strong, non-nucleophilic bases are typically employed.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts such as those based on bulky biarylphosphine ligands are also highly effective. |
| Ligand | Xantphos, RuPhos, BrettPhos | The choice of ligand is highly dependent on the amine coupling partner. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-110 °C | Microwave irradiation can often accelerate the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 mmol), the ligand (if necessary), and the base (1.5-2.0 mmol) to a dry reaction vessel.
-
Reagent Addition : Add this compound (1.0 mmol) and the desired amine (1.1-1.5 mmol).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Reaction : Seal the vessel and heat with stirring to the desired temperature (e.g., 100 °C).
-
Monitoring : Follow the reaction progress by LC-MS.
-
Work-up : After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Acidify with 1M HCl to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 6-alkynyl-4-pyrimidinecarboxylic acids, which can serve as precursors for a variety of more complex molecules.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Optimized Reaction Conditions
The classic Sonogashira reaction employs a copper(I) co-catalyst, although copper-free conditions have also been developed.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 1-5 mol% loading. |
| Copper(I) Cocatalyst | CuI | 1-10 mol% loading. |
| Base | Et₃N, i-Pr₂NEt | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and deoxygenated. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition : Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol), followed by the terminal alkyne (1.2 mmol).
-
Reaction : Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable solvent and filter to remove the catalyst. Acidify with 1M HCl to precipitate the product.
-
Purification : Collect the product by filtration, wash with water, and dry. Recrystallization or chromatography can be used for further purification if needed.
Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to 6-vinyl- or 6-styrenyl-4-pyrimidinecarboxylic acid derivatives.
General Reaction Scheme
Caption: General scheme for the Heck reaction of this compound.
Optimized Reaction Conditions
The Heck reaction with chloroarenes often requires more forcing conditions or specialized catalyst systems compared to the corresponding bromo or iodo derivatives.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Higher catalyst loadings may be necessary. |
| Ligand | PPh₃, P(o-tolyl)₃ | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX formed. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are common. |
| Temperature | 100-150 °C | Higher temperatures are often needed for chloro-substrates. |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol
-
Reaction Setup : In a pressure tube, combine this compound (1.0 mmol), the palladium catalyst (0.05 mmol), the ligand (if needed), and the base (1.5 mmol).
-
Reagent and Solvent Addition : Add the alkene (1.5 mmol) and the degassed solvent (e.g., DMF, 5 mL).
-
Reaction : Seal the tube and heat to the desired temperature (e.g., 120 °C) with stirring.
-
Monitoring : Monitor the reaction progress by LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and dry. Purify further by chromatography or recrystallization as needed.
Experimental Workflows and Catalytic Cycles
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
These protocols and guidelines are intended to serve as a starting point for the development of specific applications. The optimal conditions for each reaction will depend on the specific substrates and desired outcomes. Careful optimization of all reaction parameters is recommended to achieve the best results in terms of yield, purity, and reaction time.
Application Notes and Protocols for the Derivatization of 6-Chloro-4-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the derivatization of the carboxylic acid group of 6-Chloro-4-pyrimidinecarboxylic acid. This key intermediate is a valuable building block in medicinal chemistry, and its derivatization into amides and esters allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and modifications at the 4-position carboxylic acid can significantly impact biological activity.
Overview of Derivatization Strategies
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, most commonly amides and esters. This is typically achieved through two main strategies:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with a nucleophile (an amine or alcohol).
-
Direct Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and the nucleophile.
The choice of method depends on the nature of the nucleophile, the desired scale of the reaction, and the presence of other functional groups in the molecule.
Amide Bond Formation
Amide derivatives of this compound are of significant interest in drug discovery. The amide bond is metabolically stable and can participate in hydrogen bonding interactions with biological targets.
Synthesis of Amides via Acyl Chloride Intermediate
A reliable method for amide synthesis involves the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-4-pyrimidinecarbonyl chloride is a highly reactive intermediate that readily couples with a wide range of primary and secondary amines.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-6-chloro-4-pyrimidinecarboxamide
-
Formation of the Acyl Chloride:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene, 5-10 mL/mmol) is added thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
The reaction mixture is stirred at reflux for 1-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloro-4-pyrimidinecarbonyl chloride, which is typically used in the next step without further purification.
-
-
Amide Coupling:
-
The crude acyl chloride is dissolved in anhydrous DCM (5-10 mL/mmol).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM is added dropwise.
-
The reaction is stirred at room temperature for 2-16 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Quantitative Data: Representative Yields for Amide Synthesis via Acyl Chloride
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-6-chloro-4-pyrimidinecarboxamide | 4 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-chloro-4-pyrimidinecarboxamide | 4 | 88 |
| Benzylamine | N-benzyl-6-chloro-4-pyrimidinecarboxamide | 3 | 92 |
| Morpholine | (6-chloropyrimidin-4-yl)(morpholino)methanone | 2 | 95 |
| Piperidine | (6-chloropyrimidin-4-yl)(piperdin-1-yl)methanone | 2 | 93 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Direct Amide Coupling using Coupling Agents
Direct coupling methods avoid the isolation of the highly reactive acyl chloride and often proceed under milder conditions. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM (10 mL/mmol) at 0 °C, add EDC (1.2 eq).
-
Add a tertiary amine base such as DIPEA (2.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data: Representative Yields for EDC/HOBt Mediated Amide Coupling
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 3-Aminopyridine | N-(pyridin-3-yl)-6-chloro-4-pyrimidinecarboxamide | 18 | 78 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-chloro-4-pyrimidinecarboxamide | 16 | 82 |
| Cyclopropylamine | N-cyclopropyl-6-chloro-4-pyrimidinecarboxamide | 12 | 85 |
| Pyrrolidine | (6-chloropyrimidin-4-yl)(pyrrolidin-1-yl)methanone | 12 | 88 |
Note: Yields are representative and may vary depending on the specific reaction conditions.
Ester Bond Formation
Ester derivatives of this compound can serve as prodrugs or as intermediates for further synthetic transformations.
Fischer Esterification
The direct, acid-catalyzed esterification of a carboxylic acid with an alcohol is a classical and cost-effective method.[1][2] This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or a dehydrating agent is employed.[2]
Experimental Protocol: Fischer Esterification
-
This compound (1.0 eq) is suspended in the desired alcohol (e.g., methanol, ethanol) which acts as both reactant and solvent.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added (typically 5 mol%).
-
The mixture is heated to reflux and stirred for 4-24 hours, with the reaction progress monitored by TLC.
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ester is purified by column chromatography or distillation.
Quantitative Data: Representative Yields for Fischer Esterification
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| Methanol | Methyl 6-chloro-4-pyrimidinecarboxylate | 6 | 90 |
| Ethanol | Ethyl 6-chloro-4-pyrimidinecarboxylate | 8 | 88 |
| Propan-1-ol | Propyl 6-chloro-4-pyrimidinecarboxylate | 12 | 85 |
| Butan-1-ol | Butyl 6-chloro-4-pyrimidinecarboxylate | 16 | 82 |
Note: Yields can be improved by using a large excess of the alcohol and removing water as it is formed.
Esterification using Carbodiimides
For more sensitive substrates or when milder conditions are required, carbodiimide-mediated esterification is a suitable alternative. Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are commonly used in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Experimental Protocol: DCC/DMAP Mediated Esterification
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as DCM (10 mL/mmol), add DCC (1.1 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data: Representative Yields for DCC/DMAP Mediated Esterification
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| Isopropanol | Isopropyl 6-chloro-4-pyrimidinecarboxylate | 6 | 75 |
| Benzyl alcohol | Benzyl 6-chloro-4-pyrimidinecarboxylate | 8 | 80 |
| Phenol | Phenyl 6-chloro-4-pyrimidinecarboxylate | 12 | 65 |
Note: This method is particularly useful for secondary and tertiary alcohols, which are less reactive under Fischer esterification conditions.
Visualized Workflows and Reaction Schemes
References
Application of 6-Chloro-4-pyrimidinecarboxylic Acid in Solid-Phase Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 6-Chloro-4-pyrimidinecarboxylic acid as a versatile scaffold in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. The protocols herein detail the immobilization of the pyrimidine scaffold onto a solid support, its subsequent diversification through nucleophilic aromatic substitution, and the final cleavage of the desired products.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[1] this compound is an attractive starting material for combinatorial chemistry due to its two reactive sites: the carboxylic acid handle for immobilization and the reactive chloro group for diversification. Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents.[2]
This application note describes a robust workflow for the solid-phase synthesis of a library of 6-substituted-4-pyrimidinecarboxylic acid derivatives. The strategy involves the esterification of the carboxylic acid to a Wang resin, followed by nucleophilic aromatic substitution of the chloride with a library of amines, and finally, cleavage from the resin to yield the target compounds.
Experimental Workflow
The overall experimental workflow for the solid-phase synthesis of a 6-substituted-4-pyrimidinecarboxylic acid library is depicted below.
Caption: General experimental workflow for the solid-phase synthesis of a 6-substituted-4-pyrimidinecarboxylic acid library.
Experimental Protocols
Immobilization of this compound on Wang Resin
This protocol describes the esterification of this compound to Wang resin, a common solid support for the immobilization of carboxylic acids.
Caption: Workflow for the immobilization of this compound on Wang resin.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Wang resin (1.0 eq) in a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve this compound (4.0 eq relative to resin loading), HOBt (4.0 eq), and DIC (4.0 eq) in a minimal amount of DMF.
-
Add the solution from step 2 to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Agitate the mixture using a mechanical shaker for 12 hours at room temperature.
-
To cap any unreacted hydroxyl groups on the resin, filter the reaction mixture and add a solution of acetic anhydride (2.0 eq) and DIPEA (2.0 eq) in DCM. Agitate for 30 minutes.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Expected Loading: The loading efficiency can be determined by cleaving the compound from a small amount of resin and quantifying the product. Typical loading for this type of esterification is in the range of 0.4-0.8 mmol/g.
Diversification via Nucleophilic Aromatic Substitution
This protocol outlines the substitution of the 6-chloro group with a library of primary and secondary amines.
Caption: Workflow for the diversification of the resin-bound 6-chloropyrimidine.
Materials:
-
Resin-bound this compound
-
Library of primary or secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin-bound this compound (1.0 eq) in DMF.
-
To the swollen resin, add the desired amine (3.0-5.0 eq) and DIPEA (3.0-5.0 eq).
-
Heat the reaction mixture to 60-80°C and agitate for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Quantitative Data (Expected):
| Reaction Step | Reagents & Conditions | Expected Yield/Purity |
| Immobilization | This compound, DIC, HOBt, DMAP, Wang Resin, RT, 12h | Loading: 0.4-0.8 mmol/g |
| Nucleophilic Substitution | Amine (3-5 eq), DIPEA (3-5 eq), DMF, 60-80°C, 12-24h | >90% conversion (by LC-MS analysis of cleaved sample) |
| Cleavage | 50-95% TFA in DCM, 1-2h | >85% purity (crude product) |
Cleavage from the Solid Support
This protocol describes the cleavage of the final product from the Wang resin using trifluoroacetic acid (TFA).
Caption: Workflow for the cleavage of the final product from the Wang resin.
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the dried product-bound resin in DCM.
-
Prepare a cleavage cocktail of 50% TFA in DCM. For acid-sensitive products, a lower concentration of TFA (e.g., 10-20%) can be used.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.[3]
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM (2x) and combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by techniques such as preparative HPLC or crystallization.
Conclusion
The protocols outlined in this document provide a robust framework for the solid-phase synthesis of diverse libraries based on the this compound scaffold. This methodology is well-suited for drug discovery and medicinal chemistry programs, enabling the rapid generation of novel compounds for biological screening. The use of solid-phase synthesis simplifies the synthetic process and allows for the efficient creation of a wide range of substituted pyrimidine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-4-pyrimidinecarboxylic Acid
Welcome to the technical support center for the purification of 6-Chloro-4-pyrimidinecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Crude product is a dark brown or black solid. | Presence of polymeric or highly conjugated impurities from the chlorination reaction. | 1. Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. 2. Silica Gel Filtration: Pass a solution of the crude product through a short plug of silica gel, eluting with an appropriate solvent system. |
| Low purity of the final product despite purification. | Co-crystallization of impurities. Incomplete removal of the 6-chloro-4-pyrimidinecarbonyl chloride intermediate. | 1. Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can be effective. 2. Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid. 3. Hydrolysis of Acid Chloride: Before purification, stir the crude product in water or a biphasic mixture of an inert organic solvent and water to hydrolyze the residual acid chloride to the desired carboxylic acid. |
| Poor recovery or yield after purification. | Product is too soluble in the recrystallization solvent. Multiple purification steps leading to material loss. | 1. Optimize Recrystallization: Use the minimum amount of hot solvent for recrystallization and cool the solution slowly, followed by cooling in an ice bath to maximize crystal formation. 2. Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. 3. Combine Purification Steps: Where possible, streamline the purification workflow to minimize transfers and handling. |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | 1. Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point. 2. Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation. 3. Add More Solvent: Increase the volume of the solvent to reduce the saturation level.[1][2] |
| Difficulty with column chromatography (streaking of the acidic compound). | Interaction of the carboxylic acid with the silica gel. | 1. Acidify the Eluent: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a black, tarry solid. What is the best first step for purification?
A1: The dark color indicates the presence of significant impurities. A good first step is to attempt a recrystallization with an activated charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.
Q2: I've performed the synthesis from 6-hydroxy-4-pyrimidinecarboxylic acid using oxalyl chloride and my crude NMR shows a mixture of the desired product and the corresponding acid chloride. How should I handle this?
A2: The presence of the acid chloride is a common issue with this synthesis.[3] Before proceeding with other purification steps, it is advisable to hydrolyze the unstable acid chloride. This can be achieved by stirring the crude product in water or a mixture of an inert organic solvent (like ethyl acetate) and water for a sufficient time until the acid chloride is converted to the carboxylic acid.
Q3: What is a good solvent for the recrystallization of this compound?
A3: While the optimal solvent should be determined experimentally, a good starting point would be a polar protic solvent or a mixture. For a related compound, 2-mercapto-4-amino-5-carbethoxypyrimidine, recrystallization from 50% acetic acid was effective in removing a yellow impurity.[4] You could also explore solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.
Q4: Can I purify this compound by column chromatography?
A4: Yes, but purification of carboxylic acids on silica gel can be challenging due to potential streaking. To mitigate this, it is recommended to add a small percentage of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will help to keep the carboxylic acid in its protonated form and improve the peak shape.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any remaining impurities. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization with Charcoal Treatment
This protocol is suitable for crude this compound that contains colored impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
-
Charcoal Treatment: Once the solid is dissolved, remove the flask from the heat source and cautiously add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).
-
Hot Filtration: Reheat the mixture to boiling for a few minutes. While hot, filter the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Effective for removing minor impurities. |
| Recrystallization with Charcoal | 85% (dark solid) | 97% (off-white solid) | 65% | Excellent for removing colored impurities. |
| Acid-Base Extraction | 85% | 98% | 80% | Highly effective for removing neutral and basic impurities. |
| Column Chromatography | 85% | >99% | 50% | Best for achieving very high purity, but with lower yield. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
identifying and removing byproducts in 6-Chloro-4-pyrimidinecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-chloro-4-pyrimidinecarboxylic acid. Our focus is on identifying and removing common byproducts to ensure the desired product's purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent laboratory-scale method is the chlorination of 6-hydroxypyrimidine-4-carboxylic acid. This is often achieved using a chlorinating agent like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF).
Q2: What are the primary byproducts to expect in this synthesis?
A2: The main byproduct is typically the corresponding acid chloride, 6-chloro-4-pyrimidinecarbonyl chloride. This occurs when the carboxylic acid group is also chlorinated. Another potential, though minor, byproduct when using oxalyl chloride and DMF is dimethylcarbamoyl chloride, which is a potent carcinogen and requires careful handling. Incomplete reactions can also lead to the presence of the starting material, 6-hydroxypyrimidine-4-carboxylic acid.
Q3: How can I identify the presence of the acid chloride byproduct?
A3: The presence of 6-chloro-4-pyrimidinecarbonyl chloride can be detected using spectroscopic methods. 1H NMR spectroscopy is a useful tool, as the protons on the pyrimidine ring will have different chemical shifts for the carboxylic acid and the acid chloride.
Q4: How can the acid chloride byproduct be removed?
A4: The most straightforward method to remove the 6-chloro-4-pyrimidinecarbonyl chloride is to hydrolyze it back to the desired carboxylic acid. This is typically achieved by treating the crude product mixture with water. Careful control of the hydrolysis conditions is necessary to avoid unwanted side reactions.
Q5: What are the safety precautions I should take during this synthesis?
A5: Oxalyl chloride and its byproducts are corrosive and toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Given that dimethylcarbamoyl chloride is a potential carcinogenic byproduct, extra caution is advised.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction of the starting material. | - Ensure the 6-hydroxypyrimidine-4-carboxylic acid is completely dissolved or well-suspended in the solvent before adding the chlorinating agent.- The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or LCMS to determine the optimal reaction time and temperature. |
| Degradation of the product during workup. | - Avoid excessively high temperatures during solvent removal.- Minimize the time the product is in contact with reactive reagents. | |
| Product is a mixture of the desired acid and the acid chloride | The carboxylic acid group was also chlorinated by the reagent. | - This is a common outcome of this reaction. The acid chloride can be converted to the desired carboxylic acid by controlled hydrolysis. Add water to the reaction mixture after the chlorination step is complete. |
| Presence of starting material in the final product | Insufficient chlorinating agent or reaction time. | - Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents).- Increase the reaction time and monitor for the disappearance of the starting material by TLC or LCMS. |
| Moisture in the reaction. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Over-chlorination of the pyrimidine ring | High reaction temperature or prolonged reaction time. | - Lower the reaction temperature. Stepwise addition of the chlorinating agent at a lower temperature can improve selectivity.- Stop the reaction as soon as the starting material is consumed to prevent further chlorination. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.
-
Preparation : In a fume hood, add 6-hydroxypyrimidine-4-carboxylic acid to a dry flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition : Add a suitable anhydrous solvent (e.g., ethyl acetate).
-
Chlorination : While stirring, slowly add oxalyl chloride (typically 2-3 equivalents) to the suspension.
-
Catalyst : Add a catalytic amount of N,N-dimethylformamide (a few drops). Gas evolution should be observed.
-
Reaction : Heat the reaction mixture to reflux (e.g., 75°C) and maintain for several hours (e.g., 3 hours), monitoring the reaction progress by TLC or LCMS.
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal : Remove the solvent under reduced pressure. The crude product will likely be a solid.
Purification: Hydrolysis of the Acid Chloride Byproduct
-
Hydrolysis : To the crude product containing the acid chloride, carefully add water and stir. The hydrolysis can be performed at room temperature or with gentle heating.
-
Isolation : If the product precipitates as a solid, it can be collected by filtration.
-
Washing : Wash the solid with cold water to remove any remaining impurities.
-
Drying : Dry the purified this compound under vacuum.
Data Presentation
Table 1: Spectroscopic Data for Product and Key Byproduct
| Compound | Analytical Method | Observed Data |
| This compound | 1H NMR (d6-DMSO) | 9.28 (s, 1H), 8.18 (s, 1H) |
| 6-chloro-4-pyrimidinecarbonyl chloride | 1H NMR (d6-DMSO) | Signals for the chloride derivative have been reported, but specific shifts can vary. |
Note: Specific quantitative data on reaction yields and byproduct ratios are not consistently available in the literature and will depend on the specific reaction conditions used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
preventing the formation of acyl chloride impurities from 6-Chloro-4-pyrimidinecarboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of acyl chloride impurity formation from 6-Chloro-4-pyrimidinecarboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acyl chloride impurity formation from this compound?
A1: The primary cause is the reaction of the carboxylic acid group with a chlorinating agent. This is often an intended reaction to activate the carboxylic acid, for instance, for amide bond formation. However, unwanted formation can occur if residual chlorinating agents from previous synthetic steps are present or if certain reagents used in subsequent reactions can act as a source of chloride ions under activating conditions. One documented synthesis of this compound using oxalyl chloride resulted in a mixture containing the desired carboxylic acid and its corresponding acyl chloride derivatives.[1]
Q2: How stable is the 6-chloro-4-pyrimidinecarbonyl chloride impurity?
A2: Acyl chlorides are generally highly reactive and susceptible to hydrolysis. The acyl chloride of this compound has been noted to be unstable at room temperature.[1] It will readily react with water (hydrolysis) to revert to the parent carboxylic acid.[2] This inherent instability means that its presence might be transient, but it can still participate in unwanted side reactions if not controlled.
Q3: What are the potential consequences of having an acyl chloride impurity in my reaction?
A3: The presence of the highly reactive acyl chloride can lead to several undesirable outcomes:
-
Formation of Unwanted Byproducts: The acyl chloride can react with nucleophiles in the reaction mixture (e.g., amines, alcohols, or even the solvent) to form unintended amides, esters, or other derivatives.
-
Inconsistent Reaction Kinetics: The presence of a more reactive species alongside the carboxylic acid can lead to unpredictable and non-reproducible reaction rates.
-
Impact on Product Purity: The formation of byproducts will complicate the purification of the desired product.
-
Potential for Racemization: In chiral molecules, the conditions leading to acyl chloride formation can sometimes promote racemization.
Q4: How should I properly store and handle this compound to minimize the risk of impurity formation?
A4: Proper storage and handling are crucial. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (4°C is suggested in one source).[1] It is also important to protect it from moisture to prevent hydrolysis and other potential degradation pathways.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action(s) |
| Appearance of a new, more non-polar impurity on TLC/LC-MS after addition of a reagent. | Formation of 6-chloro-4-pyrimidinecarbonyl chloride. | 1. Confirm the identity of the impurity by quenching a small aliquot of the reaction mixture with methanol and analyzing for the corresponding methyl ester. 2. Review the added reagent for any potential source of chloride or its ability to activate the carboxylic acid. |
| Low yield in an amide coupling reaction with a peptide coupling reagent. | 1. Competitive formation of the acyl chloride which may have different reactivity. 2. Hydrolysis of the in-situ formed activated species or the acyl chloride by residual moisture. | 1. Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). 2. Choose a coupling reagent less likely to generate reactive chloride species. 3. Consider pre-activation of the carboxylic acid under controlled conditions before adding the amine. |
| Inconsistent results between batches of the same reaction. | Variable amounts of residual moisture or atmospheric humidity. | 1. Standardize drying procedures for all reagents and solvents. 2. Perform reactions under a positive pressure of an inert gas (nitrogen or argon). |
| Formation of unexpected side-products corresponding to reaction with the solvent. | The solvent is reacting with the highly reactive acyl chloride intermediate. | 1. Choose a more inert solvent for the reaction. 2. Lower the reaction temperature to reduce the rate of side reactions. |
Data on Reagent Compatibility and Stability
Table 1: Compatibility of this compound with Common Reagent Types
| Reagent Type | Potential for Acyl Chloride Formation | Recommended Precautions |
| Chlorinating Agents (SOCl₂, (COCl)₂, PCl₅) | High | Avoid if acyl chloride is not the desired product. If their use is unavoidable, use stoichiometric amounts at low temperatures and remove any excess reagent thoroughly before proceeding. |
| Peptide Coupling Reagents (HATU, HBTU, EDC) | Low to Moderate | Some coupling reagents can contain or generate chloride ions. Use high-purity reagents and strictly anhydrous conditions. Consider reagents based on non-chloride counter-ions. |
| Bases (e.g., DIPEA, Et₃N, Pyridine) | Low | Generally do not directly cause acyl chloride formation, but can influence the reactivity of other components. Ensure the base is free from chloride impurities. |
| Acids (e.g., HCl, H₂SO₄) | Low | Unlikely to form acyl chloride but can catalyze other reactions. Use non-halide containing acids if possible. |
| Anhydrous Solvents (DCM, THF, DMF) | Very Low | Solvents themselves are not a source of chlorine, but residual moisture can lead to hydrolysis of any formed acyl chloride. Always use high-purity, dry solvents. |
Table 2: Factors Influencing the Stability of this compound
| Parameter | Effect on Stability / Acyl Chloride Formation |
| Temperature | Higher temperatures can accelerate the formation of the acyl chloride in the presence of a chlorine source. |
| Moisture | Promotes the hydrolysis of the acyl chloride back to the carboxylic acid. Residual moisture can impact the stability of the starting material.[3][4] |
| pH | Extreme pH conditions can lead to degradation, although direct conversion to acyl chloride is not the primary pathway. Hydrolysis of the acyl chloride is rapid in aqueous conditions. |
| Atmosphere | Exposure to air (and its moisture content) can lead to the degradation of the acyl chloride. Storage and handling under an inert atmosphere are recommended. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Acyl Chloride Formation
This protocol is designed to intentionally generate the acyl chloride impurity to serve as an analytical standard and to understand its behavior in a chromatographic system.
Objective: To generate a sample containing 6-chloro-4-pyrimidinecarbonyl chloride for analytical method development.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methanol (for quenching)
-
Flame-dried glassware, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 100 mg of this compound in 5 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.1 equivalents of oxalyl chloride (or thionyl chloride) to the stirred solution.
-
Add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the reaction by taking small aliquots and quenching with methanol to form the methyl ester, which can be observed by TLC or LC-MS.
-
Once the formation of the activated species is observed, the crude reaction mixture containing the acyl chloride can be used for analytical method development.
Protocol 2: Derivatization HPLC Method for Quantification of Acyl Chloride Impurity
Direct analysis of the highly reactive acyl chloride is challenging. A derivatization approach converts it into a stable compound suitable for HPLC analysis.[5][6][7][8]
Objective: To quantify the amount of 6-chloro-4-pyrimidinecarbonyl chloride impurity in a sample of this compound.
Materials:
-
Sample of this compound
-
Derivatization reagent solution (e.g., 100 µg/mL 2-nitrophenylhydrazine in anhydrous acetonitrile)[7]
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Derivatization: In a separate vial, mix a known volume of the sample solution with a known volume of the derivatization reagent solution. Allow the reaction to proceed at room temperature for approximately 30 minutes.[7]
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water (with a suitable modifier like 0.1% formic acid).
-
Monitor the elution at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[5]
-
-
Quantification: Prepare a calibration curve using a standard of the acyl chloride (generated via Protocol 1 and quantified, for example, by qNMR) that has been subjected to the same derivatization procedure. Calculate the concentration of the acyl chloride impurity in the original sample based on the peak area from the HPLC chromatogram and the calibration curve.
Visualizations
Caption: Unwanted formation of acyl chloride impurity.
References
- 1. This compound | 37131-91-2 [chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Suzuki Coupling of 6-Chloro-4-pyrimidinecarboxylic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-4-pyrimidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with heteroaryl chlorides like this compound. This is often due to a combination of factors related to the substrate's reactivity and the presence of the carboxylic acid group. A systematic evaluation of each reaction component is the most effective troubleshooting approach.
-
Catalyst and Ligand Inactivity: The Carbon-Chlorine (C-Cl) bond in your substrate is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]
-
Ineffective Base or Insufficient Amount: The base is crucial for activating the boronic acid for the transmetalation step.[5][6][7] Furthermore, the carboxylic acid on your starting material will consume one equivalent of base to form a carboxylate salt.[8]
-
Solubility Issues: The carboxylate salt formed after deprotonation of your starting material may have poor solubility in common organic solvents, leading to a heterogeneous mixture and slow reaction rates.[8][9]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1][3]
Q2: My reaction has stalled, or I'm seeing significant amounts of starting material remaining. How can I push the reaction to completion?
A2: A stalled reaction often points to catalyst deactivation or insufficient reactivity under the chosen conditions.
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[9] Temperatures in the range of 80-120 °C are common.[3][12]
-
Microwave Irradiation: Microwave-assisted procedures can dramatically reduce reaction times and improve yields, even with lower catalyst loadings.[13][14]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes be effective for difficult substrates.[3]
-
Ligand Choice: The ligand plays a critical role. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2][4]
Q3: I am observing significant side products. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can compete with your desired Suzuki coupling.
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond of your boronic acid, resulting in the formation of an arene byproduct.[3][13] It is often exacerbated by high temperatures and excess water or acidic impurities.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct can occur, often promoted by the presence of oxygen.[13]
-
Recommendation: Ensure a rigorously inert atmosphere. Adding the aryl halide in a slight excess can sometimes minimize homocoupling of the boronic acid.[13]
-
-
Decarboxylation: The carboxylic acid group on the pyrimidine ring could potentially be lost under harsh reaction conditions (high temperature, strong base), leading to the formation of 6-chloropyrimidine, which could then undergo Suzuki coupling.[15][16]
-
Recommendation: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer period. Careful analysis of byproducts by LC-MS can help identify this issue.
-
Q4: How does the carboxylic acid group specifically impact the reaction, and should I consider protecting it?
A4: The carboxylic acid has two main impacts:
-
Base Consumption: As mentioned, it will be deprotonated by the base. You must account for this by adding at least one extra equivalent of base.[8]
-
Solubility Changes: The resulting carboxylate salt will have very different solubility properties than the parent carboxylic acid, potentially making the reaction mixture heterogeneous and slowing it down.[8][9]
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy.[8] This would prevent the formation of the carboxylate salt, potentially improving solubility in organic solvents. However, this adds extra steps to your synthesis (protection and deprotection). If optimizing the reaction conditions for the free acid fails, protection is a logical next step.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields for Suzuki couplings of related chloropyrimidines from the literature, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [13] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [13] |
| Pd(OAc)₂ | SPhos | High | Buchwald ligand-based systems often show high reactivity. | [11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Moderate | Effective for solid-supported chloropyrimidines. |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Dichloropyrimidines
| Base | Solvent System | Temperature (°C) | Time | Yield (%) | Source |
| K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 15 min (MW) | 81 | [14] |
| Na₂CO₃ | DMF / H₂O | 90 | - | <20 | [10] |
| K₂CO₃ | EtOH / H₂O | Reflux | - | Good | [10] |
| KF | THF | 50 | Overnight | Moderate |
Experimental Protocols
This section provides a generalized, robust starting protocol for the Suzuki coupling of this compound. Note: This protocol is a guideline and will likely require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos-Pd-G2) (2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst/precatalyst (0.02-0.05 eq), the ligand (if not using a precatalyst), and the base (3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with boronic acid activation.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the solubility of 6-Chloro-4-pyrimidinecarboxylic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Chloro-4-pyrimidinecarboxylic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving this compound for my reaction. What are the initial troubleshooting steps?
When encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Start with polar aprotic solvents such as DMSO or DMF, where related compounds show higher solubility[1].
-
Gentle Heating: Gently warming the mixture can help increase the dissolution rate. However, monitor for any degradation of the compound, especially if the reaction is sensitive to temperature.
-
Sonication: Using an ultrasonic bath can aid in breaking down solid agglomerates and enhance dissolution.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH. Adding a base to deprotonate the carboxylic acid and form a more soluble salt is a common and effective strategy.
Troubleshooting Guide: Improving Solubility for Reactions
This guide provides detailed strategies and experimental protocols to address common solubility challenges with this compound.
Issue 1: Poor solubility in common organic solvents.
Solution A: Solvent Screening and Co-solvent Systems
A systematic approach to solvent selection can identify a suitable medium for your reaction. If single solvents are insufficient, a co-solvent system may provide the desired solubility.
Experimental Protocol: Solvent Screening
-
To a small, weighed amount of this compound (e.g., 5 mg) in separate vials, add a measured volume (e.g., 0.5 mL) of different solvents.
-
Common solvents to screen include:
-
Polar Aprotic: DMSO, DMF, N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN)
-
Ethers: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), 1,4-dioxane
-
Alcohols: Methanol, ethanol, isopropanol
-
Chlorinated: Dichloromethane (DCM), chloroform
-
-
Stir or vortex the vials at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect for dissolution. If the compound dissolves, add more solute to determine the approximate solubility.
-
If solubility is still low, gentle heating can be applied.
Data Presentation: Solubility of Related Pyrimidinecarboxylic Acids
| Compound | Solvent | Solubility (mg/mL) |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25[1] |
| DMSO | ~20[1] | |
| DMF | ~2[1] | |
| PBS (pH 7.2) | ~1[1] | |
| 6-Amino-5-chloropyrimidine-4-carboxylic acid | Water | Slightly soluble[2] |
| Acidic Solutions | Soluble[2] | |
| Alkaline Solutions | Soluble[2] |
Solution B: pH Adjustment to Form a Soluble Salt
For reactions tolerant of basic conditions, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents.
Experimental Protocol: In-situ Salt Formation for Improved Solubility
-
Suspend this compound in the chosen reaction solvent.
-
Add a suitable base dropwise while stirring. The choice of base will depend on the reaction compatibility. Common bases include:
-
Organic amines: Triethylamine (TEA), diisopropylethylamine (DIPEA)
-
Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
-
-
Continue adding the base until the solid dissolves. A slight excess of the base may be required.
-
Proceed with the addition of other reagents for the reaction.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: The compound precipitates out of solution during the reaction.
Solution: Amorphous Solid Dispersion
For some applications, particularly in formulation development, preparing an amorphous solid dispersion can enhance the apparent solubility and dissolution rate. This involves dispersing the compound in a polymer matrix.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Remove the solvent under reduced pressure using a rotary evaporator. The goal is to rapidly remove the solvent to prevent crystallization.
-
The resulting solid film is the amorphous solid dispersion.
-
Further drying under high vacuum may be necessary to remove residual solvent.
-
The solid dispersion can then be dissolved in the reaction medium.
Caption: Workflow for amorphous solid dispersion preparation.
Concluding Remarks
Improving the solubility of this compound often requires a systematic approach, starting with solvent screening and progressing to chemical or physical modifications. The choice of method will be dictated by the specific requirements and constraints of the intended chemical reaction or application. It is recommended to perform small-scale trials to determine the optimal solubilization strategy before proceeding to a larger scale. Always consider the compatibility of the chosen solvents and additives with the subsequent reaction steps.
References
Technical Support Center: 6-Chloro-4-pyrimidinecarboxylic Acid Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-pyrimidinecarboxylic acid and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution on this compound?
A1: The two most prevalent side reactions are hydrolysis of the chloro-substituent and decarboxylation of the carboxylic acid group. These reactions can compete with the desired nucleophilic substitution, leading to reduced yields and purification challenges.
Q2: What is the primary cause of hydrolysis as a side reaction?
A2: Hydrolysis, the replacement of the chlorine atom with a hydroxyl group to form 6-Hydroxy-4-pyrimidinecarboxylic acid, is typically promoted by the presence of water in the reaction mixture, especially under acidic or strongly basic conditions. Acid catalysis can protonate the pyrimidine ring, making it more susceptible to nucleophilic attack by water.[1][2]
Q3: Under what conditions does decarboxylation become a significant side reaction?
A3: Decarboxylation, the loss of carbon dioxide to yield 6-chloropyrimidine, is generally favored by elevated temperatures and acidic conditions.[3][4] For pyrimidine-2-carboxylic acid, the rate of decarboxylation increases significantly in acidic solutions.[4] While the carboxylic acid group at the 4-position is generally more stable, high temperatures can promote this unwanted reaction.
Q4: Can the carboxylic acid group itself participate in side reactions?
A4: Yes, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate salt. This change in charge can affect the solubility of the starting material and the electronic properties of the pyrimidine ring, potentially influencing the rate and outcome of the reaction. While not a side reaction in itself, this deprotonation is a crucial factor to consider when designing your experiment.
Q5: Are there any other potential, less common side reactions to be aware of?
A5: While less common for this specific substrate, other potential side reactions with highly reactive nucleophiles or under forcing conditions could include the formation of di-substituted products (if other leaving groups are present) or complex rearrangements. However, hydrolysis and decarboxylation remain the primary concerns.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the nucleophilic substitution of this compound.
Problem 1: Low yield of the desired product and presence of a more polar impurity.
Possible Cause: Hydrolysis of the starting material or product.
Troubleshooting Steps:
-
Analyze the impurity: Use techniques like LC-MS and NMR to confirm if the impurity corresponds to 6-Hydroxy-4-pyrimidinecarboxylic acid.
-
Ensure anhydrous conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Commercially available dry solvents are recommended.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control the pH:
-
If the reaction requires a base, consider using a non-nucleophilic, hindered organic base (e.g., DIPEA) instead of inorganic bases like NaOH or KOH, which introduce water.
-
If acid catalysis is necessary, use the minimum effective amount and consider running the reaction at a lower temperature to disfavor hydrolysis.[2]
-
-
Modify the work-up: If the product is susceptible to hydrolysis, perform the aqueous work-up at a low temperature and as quickly as possible.
Problem 2: Formation of a significant amount of a non-polar, volatile byproduct.
Possible Cause: Decarboxylation of the starting material or product.
Troubleshooting Steps:
-
Identify the byproduct: Use GC-MS or NMR to check for the presence of 6-chloropyrimidine.
-
Reduce reaction temperature: This is the most effective way to minimize thermally induced decarboxylation.
-
Avoid strongly acidic conditions: If possible, run the reaction under neutral or basic conditions. If an acid is required, use a weaker acid or a smaller catalytic amount.
-
Reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)
-
Non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 equiv.) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Side Reaction | Byproduct | Conditions Favoring Formation | Recommended Prevention Strategies |
| Hydrolysis | 6-Hydroxy-4-pyrimidinecarboxylic acid | Presence of water, acidic or strong basic conditions, elevated temperatures. | Use anhydrous solvents and reagents, employ non-nucleophilic organic bases, minimize reaction temperature and time. |
| Decarboxylation | 6-Chloropyrimidine | High temperatures, strongly acidic conditions. | Reduce reaction temperature, avoid strongly acidic conditions, monitor reaction time carefully. |
Visualizations
Troubleshooting Logic for Side Reactions
References
- 1. preprints.org [preprints.org]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing temperature and reaction time for amide bond formation
Welcome to the technical support center for optimizing amide bond formation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and refining your experiments.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in a low yield or no product. What are the common causes?
Several factors can lead to poor outcomes in amide bond formation. The most frequent issues include:
-
Incomplete Activation of the Carboxylic Acid: For the reaction to proceed, the carboxylic acid must be effectively activated by a coupling reagent. Insufficient amounts or an inappropriate choice of coupling reagent can lead to incomplete activation.[1]
-
Deactivation of the Amine: Amines can be protonated by the carboxylic acid in an acid-base reaction, which renders them non-nucleophilic and unable to participate in the coupling reaction.[1][2]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete amide bond formation.[1]
-
Hydrolysis: The presence of water can cause the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide from forming. It is critical to use anhydrous solvents and reagents to avoid this side reaction.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can all significantly influence the success of the reaction.[1]
Q2: How does temperature affect my amide coupling reaction?
Temperature is a critical parameter that can have both positive and negative effects:
-
Increased Reaction Rate: Generally, higher temperatures increase the reaction rate. For sterically hindered or electronically deficient substrates, heating can be necessary to drive the reaction to completion.[3][4] For instance, a challenging coupling that showed only 43% conversion after microwave heating at 80°C for 30 minutes eventually reached 85% yield after 24 hours of conventional heating.[3][4]
-
Side Reactions: Elevated temperatures can promote side reactions. For carbodiimide reagents like EDC, it is advisable to keep the temperature below 60°C to prevent the degradation of the N-acylurea intermediate into an isocyanate and an amide.[5]
-
Racemization: For chiral carboxylic acids, higher temperatures can increase the risk of racemization. Running the reaction at a lower temperature can help to minimize this.[1]
Q3: What is the optimal reaction time for amide bond formation?
The ideal reaction time is highly dependent on the specific substrates, coupling reagent, and temperature.
-
Monitoring is Key: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Typical Durations: Reaction times can range from 30 minutes to several hours.[2][6] For example, with a highly efficient reagent like HATU in solution-phase synthesis, the coupling time can be anywhere from 1 to 18 hours.[6] In some challenging cases, reaction times can extend up to 24 hours or longer.[3][4]
Q4: I am observing significant side products. How can I minimize them?
Minimizing side reactions often involves careful selection of reagents and optimization of conditions:
-
Racemization: To suppress racemization, especially when using carbodiimide coupling reagents, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are recommended.[1] Lowering the reaction temperature can also be beneficial.[1]
-
Byproduct Removal: Proper workup procedures are essential for removing byproducts from coupling reagents (e.g., urea from EDC, tetramethylurea from HATU) and unreacted starting materials. This typically involves aqueous washes with acidic and basic solutions.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in amide bond formation.
Problem: Low or No Product Yield
Data Presentation
The following tables summarize the impact of temperature and reaction time on amide bond formation under various conditions as reported in the literature.
Table 1: Effect of Temperature and Time on a Challenging Amide Coupling
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| 1 | Room Temp | 24 | 23 | - | Reaction in CH₂Cl₂ with TFFH.[3][4] |
| 2 | 80 (Microwave) | 0.5 | 43 | 20 | Significant improvement with heat.[3][4] |
| 3 | 80 | 24 | - | 85 | Conventional heating in a sealed vial led to complete conversion.[3][4] |
| 4 | 80 | 12 | - | - | Reaction time could be reduced by increasing the concentration.[3][4] |
Table 2: General Reaction Parameters for Common Coupling Reagents
| Coupling Reagent | Typical Temperature | Typical Reaction Time | Additives |
| EDC/NHS | 0°C to Room Temp | 2 - 24 hours | NHS or sulfo-NHS to increase stability and efficiency.[8][9][10] |
| HATU | 0°C to Room Temp | 1 - 18 hours | Non-nucleophilic base (e.g., DIPEA) is required.[6] |
| Carbodiimides (DCC, DIC) | 0°C to Room Temp (ideally <60°C) | 30 min - 3 hours | HOBt or OxymaPure to suppress racemization and improve efficiency.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of substrates, including those that are sterically hindered.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) to the mixture.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1][6]
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, perform an aqueous work-up to remove water-soluble byproducts and excess reagents.[6]
Protocol 2: Two-Step Amide Coupling using EDC and Sulfo-NHS
This method is commonly used for conjugating biomolecules in aqueous buffers.
Step 1: Activation of Carboxylic Acid
-
Dissolve the molecule containing the carboxylic acid in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[9]
-
Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.[8]
-
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[8]
Step 2: Coupling with Amine
-
Optional: Quench the excess EDC with 2-mercaptoethanol or remove it via a desalting column.[9]
-
Add the amine-containing molecule to the activated carboxylic acid solution. For optimal coupling, the pH should be adjusted to 7.2-7.5.[9]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quench any remaining active sites by adding a solution of ethanolamine, Tris, or glycine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cross-Coupling Reactions with 6-Chloro-4-pyrimidinecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 6-Chloro-4-pyrimidinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges with this substrate are twofold:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyrimidines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.[1] To overcome this, highly active catalyst systems with specific ligands are typically required.
-
Interference from the Carboxylic Acid Group: The carboxylic acid functionality can complicate the reaction in several ways:
-
Reaction with Base: It will react with the base required for the coupling reaction, necessitating the use of additional equivalents of base.[2]
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents, potentially hindering the reaction rate.[2]
-
Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium center and inhibit its catalytic activity.
-
Decarboxylation: Under certain conditions, particularly at higher temperatures, the carboxylic acid group may be lost in a competing decarboxylation reaction.[3][4]
-
Q2: What are the most common cross-coupling reactions used with this type of substrate?
A2: The most frequently employed palladium-catalyzed cross-coupling reactions for functionalizing chloro-heteroarenes like this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1][6][7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[10][11]
Q3: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?
A3: Protecting the carboxylic acid group, typically by converting it to an ester (e.g., a methyl or ethyl ester), is a highly recommended strategy.[2] This approach circumvents the issues of acidity and poor solubility, often leading to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. For some applications, in-situ protection strategies might also be considered.[12]
Q4: What type of ligands are most effective for activating the C-Cl bond in this substrate?
A4: Due to the low reactivity of the aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1] The most successful approaches utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling heteroaryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species necessary for efficient oxidative addition.[1]
-
N-Heterocyclic Carbenes (NHCs): These are also powerful ligands for activating C-Cl bonds and can be a good alternative to phosphine-based systems.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue when working with the less reactive this compound. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield reactions.
| Potential Cause | Recommended Action |
| Inactive Catalyst/Ligand | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[9] Consider using a more robust, pre-formed palladium catalyst. |
| Ineffective Base | The choice of base is critical. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required. Ensure the base is anhydrous and finely powdered. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed prior to use and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
| Substrate Solubility | The carboxylate salt of the starting material may not be soluble in the reaction solvent.[2] Consider protecting the carboxylic acid as an ester. Alternatively, screen different solvent systems, such as dioxane/water mixtures, DMF, or toluene.[13] |
| Insufficient Temperature | C-Cl bond activation often requires higher temperatures than C-Br or C-I bonds.[14] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
Issue 2: Presence of Significant Side Products
The appearance of unexpected peaks in your LC-MS or NMR can complicate purification and reduce the yield of your desired product.
| Observed Side Product | Potential Cause | Recommended Action |
| Protodehalogenated pyrimidine | A competing reaction where the chlorine atom is replaced by a hydrogen. | This can be caused by sources of hydride in the reaction mixture or catalyst deactivation pathways. Ensure high purity of all reagents and solvents. |
| Protodeboronation of boronic acid (Suzuki) | The boronic acid coupling partner is converted back to an arene. | This is often promoted by high temperatures and excess water or base.[15] Consider using a milder base (e.g., KF), anhydrous conditions, or protecting the boronic acid as a pinacol ester. |
| Homocoupling of boronic acid (Suzuki) | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen.[16] Ensure rigorous exclusion of air from the reaction. |
| Decarboxylated pyrimidine | The starting material or product loses CO₂. | This is typically induced by high reaction temperatures.[3] Attempt the reaction at a lower temperature for a longer duration. If decarboxylation persists, protection of the carboxylic acid as an ester is the most effective solution. |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound or closely related substrates. Note: These conditions are intended as a starting point and may require optimization for your specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
Reaction: this compound derivative + Arylboronic acid
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 70-95 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100-110 | 65-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90-100 | 50-85 |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | 75-95 |
Yields are based on reactions with similar chloropyrimidine substrates and may vary.[17][18]
Table 2: Buchwald-Hartwig Amination Conditions
Reaction: this compound derivative + Amine
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu (1.5-2) | Toluene | 90-110 | 70-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5-2) | THF | 80-100 | 60-85 |
| Pd₂(dba)₃ (1-2) | BINAP (2-3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 65-88 |
Yields are based on reactions with similar chloro-heteroaryl substrates and may vary.[6][7][17]
Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be adapted based on the specific reactivity of the coupling partners.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound derivative, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][19]
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
storage and stability issues of 6-Chloro-4-pyrimidinecarboxylic acid under lab conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the storage, handling, and stability of 6-Chloro-4-pyrimidinecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advised. Exposure to moisture, light, and high temperatures should be minimized to prevent degradation.
Q2: How should I prepare stock solutions of this compound?
A2: When preparing stock solutions, it is crucial to use anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. Due to the potential for degradation in solution, it is best practice to prepare fresh stock solutions for each experiment or to store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: Chloropyrimidines can be susceptible to hydrolysis, especially under non-neutral pH conditions. The stability in aqueous solutions will depend on the pH, temperature, and exposure to light. It is advisable to prepare aqueous solutions fresh and use them promptly. If storage is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be verified.
Q4: Can I expose solutions of this compound to light?
A4: Halogenated pyrimidines can be sensitive to light (photosensitive). Exposure to UV or even ambient light can lead to photodegradation. It is recommended to work with solutions in a fume hood with the sash down or to use amber-colored vials or aluminum foil to protect the solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in stock or working solutions. | Prepare fresh solutions before each experiment. If using frozen stock solutions, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Verify the purity of the stored solid material if it has been kept for an extended period or under suboptimal conditions. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The compound has degraded, leading to the formation of new chemical entities. | This could be due to hydrolysis, photodegradation, or reaction with the solvent. Compare the chromatogram of a freshly prepared solution with that of an older solution. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| The solid material has changed color (e.g., from off-white to yellow or brown). | This is a visual indicator of potential degradation of the solid compound. | The material may have been exposed to light, moisture, or air. It is recommended to acquire a new batch of the compound. If this is not possible, the purity of the material should be assessed by an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Poor solubility of the compound in a chosen solvent. | The compound may have degraded to a less soluble substance, or the chosen solvent is inappropriate. | Confirm the identity and purity of the compound. Test solubility in a small scale with a range of recommended solvents. Gentle warming and sonication can aid dissolution, but be cautious of potential thermal degradation. |
Quantitative Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes expected stability trends based on the chemical properties of related chloropyrimidines. This data should be confirmed experimentally for your specific laboratory conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Pathway |
| Temperature | Solid, Room Temperature | Potentially unstable over long periods. One report indicates a crude form is unstable at room temperature. | Decomposition |
| Solid, 2-8°C | Generally stable. | - | |
| Solution, -20°C | Generally stable for short to medium-term storage. | - | |
| pH | Acidic (e.g., pH < 4) | Likely to undergo hydrolysis. | Hydrolysis of the chloro group. |
| Neutral (e.g., pH 7) | More stable than under acidic or basic conditions. | Slow hydrolysis. | |
| Basic (e.g., pH > 8) | Likely to undergo hydrolysis. | Hydrolysis of the chloro group. | |
| Light | UV or Ambient Light | Susceptible to photodegradation. | Dehalogenation and other photochemical reactions. |
| Solvent | Anhydrous DMSO | Generally suitable for stock solutions, but long-term stability should be verified. | Potential for reaction with residual water or oxidation. |
| Protic Solvents (e.g., water, methanol) | May undergo solvolysis, especially with heating or at non-neutral pH. | Nucleophilic substitution of the chloro group. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques like LC-MS or NMR.
Protocol 2: Stability-Indicating HPLC Method
This is a general method that may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of all components.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 6-Chloro-4-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. 6-Chloro-4-pyrimidinecarboxylic acid is a key building block in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the availability of reference standards. The following table summarizes the key performance characteristics of four common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Quantitative chemical reaction with a standardized solution. | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard. |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 99.0 - 101.0% |
| Typical Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | < 1.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Specificity | High (with appropriate detector) | Very High (mass-based identification) | Low (reacts with any acidic/basic functional group) | Very High (structure-specific signals) |
| Throughput | High | Moderate | Moderate | Moderate to Low |
| Reference Standard | Requires a specific reference standard of the analyte. | Requires reference standards for confirmation of identity and quantification. | Requires a primary standard for titrant standardization. | Does not require a specific reference standard of the analyte; uses a certified internal standard.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for a polar compound like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The analysis of pyrimidine derivatives is often performed using reversed-phase HPLC with C8 and C18 silica gel columns.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group is typically derivatized to a more volatile ester (e.g., methyl ester) or a silyl ester. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: The sample is accurately weighed, dissolved in a suitable solvent, and then reacted with the derivatizing agent.
-
Quantification: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Titrimetry
Acid-base titration is a classic and straightforward method for determining the purity of an acidic or basic compound. For this compound, a basic titrant is used.
Methodology:
-
Instrumentation: A burette, a pH meter or an indicator.
-
Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Indicator: Phenolphthalein is a common indicator for the titration of a weak acid with a strong base.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).
-
Procedure: The sample solution is titrated with the standardized NaOH solution. The endpoint is determined by the color change of the indicator or by the inflection point of the titration curve if a pH meter is used.[4]
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[1][2][5]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated from the ratio of the integrals, the number of protons contributing to each signal, the molar masses, and the weights of the analyte and the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity analysis.
This guide provides a foundational understanding of the analytical methodologies available for assessing the purity of this compound. The selection of the most suitable method will depend on the specific analytical challenges and regulatory requirements of your project. For critical applications, a combination of orthogonal methods (e.g., HPLC and qNMR) is often recommended to provide a comprehensive and robust assessment of purity.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Comparative Analysis of 6-Chloro-4-pyrimidinecarboxylic Acid Reaction Products via HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 6-Chloro-4-pyrimidinecarboxylic acid, a crucial intermediate in pharmaceutical synthesis. We present detailed experimental protocols and supporting data for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate the identification and quantification of the desired product alongside potential impurities.
Analytical Workflow
The following diagram outlines the general workflow for the analysis of a reaction mixture containing this compound and its derivatives.
Caption: Workflow for HPLC and NMR analysis of reaction products.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. A reverse-phase method is typically suitable for the analysis of polar compounds like pyrimidinecarboxylic acids and their derivatives.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The crude reaction mixture is diluted with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Data Presentation: HPLC
The following table presents hypothetical HPLC data for a typical amide coupling reaction of this compound with a primary amine (e.g., benzylamine).
| Compound | Retention Time (min) | Peak Area (%) | Notes |
| This compound | 5.2 | 10.5 | Starting material, relatively polar. |
| N-benzyl-6-chloro-4-pyrimidinecarboxamide | 12.8 | 85.3 | Desired product, less polar than the starting material. |
| Unreacted Amine (e.g., Benzylamine) | 3.1 | 2.1 | Highly polar, elutes early. |
| Acyl Chloride Intermediate | 8.5 | 1.5 | A potential reactive intermediate that may be observed if the reaction is not complete or quenched properly. |
| Byproduct from Coupling Reagent | 6.7 | 0.6 | Dependent on the coupling reagent used (e.g., HOBt, EDC byproducts).[1][2] |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is indispensable for the structural elucidation of the reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the dried crude product is dissolved in 0.7 mL of DMSO-d₆.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Data Presentation: ¹H NMR
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~9.28 | s | 1H | H-2 (pyrimidine) |
| ~8.18 | s | 1H | H-5 (pyrimidine) | |
| ~13.5 (broad) | s | 1H | -COOH | |
| N-benzyl-6-chloro-4-pyrimidinecarboxamide | ~9.4 (t) | t | 1H | -NH- |
| ~9.2 | s | 1H | H-2 (pyrimidine) | |
| ~8.0 | s | 1H | H-5 (pyrimidine) | |
| ~7.3-7.4 | m | 5H | Aromatic (benzyl) | |
| ~4.6 (d) | d | 2H | -CH₂- (benzyl) |
Data Presentation: ¹³C NMR
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165.0 | -COOH |
| ~162.5 | C-6 (pyrimidine) | |
| ~159.0 | C-4 (pyrimidine) | |
| ~152.0 | C-2 (pyrimidine) | |
| ~118.0 | C-5 (pyrimidine) | |
| N-benzyl-6-chloro-4-pyrimidinecarboxamide | ~163.0 | -C=O (amide) |
| ~162.0 | C-6 (pyrimidine) | |
| ~158.5 | C-4 (pyrimidine) | |
| ~151.5 | C-2 (pyrimidine) | |
| ~138.0 | Aromatic C (benzyl, ipso) | |
| ~128.5, 127.8, 127.5 | Aromatic CH (benzyl) | |
| ~119.0 | C-5 (pyrimidine) | |
| ~43.0 | -CH₂- (benzyl) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The provided data for the amide product is a hypothetical representation based on typical values for similar structures.
Conclusion
The combined use of HPLC and NMR spectroscopy provides a robust methodology for the analysis of reaction products from this compound. HPLC is ideal for assessing the purity of the product and quantifying the relative amounts of starting materials and byproducts. NMR, in turn, is essential for the unambiguous structural confirmation of the desired product and the identification of any unknown impurities. The detailed protocols and representative data in this guide should serve as a valuable resource for researchers working with this important class of compounds.
References
reactivity comparison of 6-Chloro-4-pyrimidinecarboxylic acid vs 6-Bromo-4-pyrimidinecarboxylic acid
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the choice between halogenated building blocks is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two closely related pyrimidine derivatives: 6-Chloro-4-pyrimidinecarboxylic acid and 6-Bromo-4-pyrimidinecarboxylic acid. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data to facilitate informed selection of these key intermediates.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, 6-Bromo-4-pyrimidinecarboxylic acid generally exhibits higher reactivity than its chloro-analogue. This is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity difference is less pronounced and can be influenced by the nature of the nucleophile and reaction conditions. While the carbon-fluorine (C-F) bond is the most polarized and often leads to the highest reactivity in SNAr, the relative reactivity of chloro and bromo derivatives can vary. Some studies on analogous heterocyclic systems suggest that the bromo- and chloro-derivatives can have comparable reactivity, or in some cases, the bromo- derivative may be slightly more reactive.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and typical reaction conditions for the two compounds in key synthetic transformations.
Table 1: Theoretical and Physicochemical Properties
| Property | This compound | 6-Bromo-4-pyrimidinecarboxylic acid |
| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₃BrN₂O₂ |
| Molecular Weight | 158.54 g/mol | 202.99 g/mol |
| C-X Bond Dissociation Energy | ~84 kcal/mol (C-Cl) | ~71 kcal/mol (C-Br) |
| Electronegativity of Halogen | 3.16 (Pauling scale) | 2.96 (Pauling scale) |
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | 6-Bromo-4-pyrimidinecarboxylic acid |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 1-3 mol%) |
| Typical Reaction Temperature | Higher (e.g., 90-120 °C) | Lower (e.g., 80-100 °C) |
| Typical Reaction Time | Longer | Shorter |
| Typical Yields | Good to Excellent (with optimized conditions) | Generally higher under milder conditions |
Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Parameter | This compound | 6-Bromo-4-pyrimidinecarboxylic acid |
| Relative Reactivity | Generally comparable to bromo, can be slightly lower | Generally comparable to chloro, can be slightly higher |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides, thiolates |
| Typical Reaction Temperature | Moderate to High (e.g., 80-150 °C) | Moderate to High (e.g., 80-150 °C) |
| Typical Reaction Time | Varies with nucleophile and conditions | Varies with nucleophile and conditions |
| Typical Yields | Good to Excellent | Good to Excellent |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 6-phenyl-4-pyrimidinecarboxylic acid.
Materials:
-
6-Halo-4-pyrimidinecarboxylic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv for bromo, 0.04 equiv for chloro)
-
Triphenylphosphine (PPh₃) (0.08 equiv for bromo, 0.16 equiv for chloro)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-halo-4-pyrimidinecarboxylic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo derivative, 110 °C for the chloro derivative) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution with Piperidine
Objective: To synthesize 6-(piperidin-1-yl)-4-pyrimidinecarboxylic acid.
Materials:
-
6-Halo-4-pyrimidinecarboxylic acid (1.0 equiv)
-
Piperidine (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
To a sealable reaction vessel, add 6-halo-4-pyrimidinecarboxylic acid and the base.
-
Add the solvent (e.g., DMF).
-
Add piperidine to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Coupling Reagents for 6-Chloro-4-pyrimidinecarboxylic Acid in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Coupling Reagents for the Synthesis of 6-Chloro-4-pyrimidinecarboxamides.
The formation of an amide bond is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, particularly when working with specialized substrates such as 6-Chloro-4-pyrimidinecarboxylic acid. This heterocyclic carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a comparative overview of several common coupling reagents for the synthesis of amides from this compound, supported by experimental data from the literature.
Performance Comparison of Coupling Reagents
The following table summarizes experimental data for the amide coupling of this compound and structurally similar compounds using various coupling reagents. Due to the absence of a direct head-to-head comparative study in the literature, the data is compiled from individual examples.
| Coupling Reagent/Method | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| HATU | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | DIEA | DMF | Room Temp, 2 h | 100 | World Intellectual Property Organization, WO2010101849 A1 2010-09-10[1] |
| Acyl Chloride | 2-chloro-6-methylaniline | Not specified | Not specified | Not specified | High (Implied) | CN102161660A[2] |
| EDC/HOBt/DMAP | Aniline Derivatives | DIPEA | Acetonitrile | 23 °C, 14-42 h | 58-93 | Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH[3] |
| T3P® | Various amines | Pyridine | Not specified | Not specified | High (General) | General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal[4] |
| HBTU | General Amines | DIEA/Hunig's Base | DMF/Acetonitrile | Pre-activation 5-15 min | >90 (General) | What are the best reaction condition for amide coupling using HBTU? - ResearchGate[5] |
Disclaimer: The data presented is based on isolated examples and may not be directly comparable due to variations in substrates and reaction conditions.
Discussion of Coupling Reagents
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its high reactivity and fast reaction times.[6][7] The example with a structurally similar chloro-substituted heteroaromatic carboxylic acid demonstrates a quantitative yield, highlighting its potential for efficient coupling of this compound.[1] It is particularly useful for coupling sterically hindered amino acids and for minimizing racemization.[6]
Acyl Chloride Method: Conversion of the carboxylic acid to its acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride, is a classic and often high-yielding method for amide bond formation.[2] This approach is robust but can be less favorable for sensitive substrates due to the harsh conditions and the generation of acidic byproducts.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This combination is a widely used and cost-effective method for amide bond formation.[3][6] The addition of HOBt suppresses side reactions and reduces racemization.[6] The yields with electron-deficient amines can be variable, but the use of additives like DMAP can significantly improve the reaction efficiency.[3] The water-soluble nature of the EDC byproduct simplifies purification.[6]
T3P® (Propanephosphonic Acid Anhydride): T3P® is a versatile and powerful coupling reagent that is known for its high yields, low epimerization, and ease of workup, as the byproducts are water-soluble.[4] It is considered a milder alternative to other reagents and is effective for a broad range of substrates, including those prone to racemization.[4][8]
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Similar to HATU, HBTU is another efficient uronium-based coupling reagent.[5][6] It is widely used in peptide synthesis and is known for rapid and clean reactions.[6] Pre-activation of the carboxylic acid with HBTU before the addition of the amine is a common strategy to achieve high yields.[5]
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound with a generic amine. Researchers should optimize these conditions for their specific substrates.
1. HATU Coupling Protocol
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Acyl Chloride Formation and Coupling Protocol
-
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) containing a catalytic amount of DMF, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIEA (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
3. EDC/HOBt Coupling Protocol
-
To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM), add EDC·HCl (1.2 eq).
-
Add a base such as DIEA or N-methylmorpholine (2-3 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash with water, 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
4. T3P® Coupling Protocol
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., ethyl acetate or THF), add pyridine (2.0 eq).
-
Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the amide coupling of this compound.
Caption: General workflow for the amide coupling of this compound.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Novel Compounds Synthesized from 6-Chloro-4-pyrimidinecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds from readily available starting materials is a cornerstone of modern drug discovery. 6-Chloro-4-pyrimidinecarboxylic acid serves as a versatile scaffold for the generation of a diverse range of derivatives with potential therapeutic applications. This guide provides a comparative overview of the structural validation and performance of novel compounds synthesized from this precursor, supported by experimental data and detailed methodologies.
Performance Comparison of Synthesized Pyrimidine Derivatives
The following table summarizes the in vitro antibacterial activity of novel pleuromutilin derivatives incorporating a pyrazolo[3,4-d]pyrimidine moiety, which originates from precursors related to this compound. The data highlights the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of Staphylococcus aureus.
| Compound | Target Strain | MIC (μg/mL)[1] | MBC (μg/mL)[1] |
| 12c | MRSA ATCC 43300 | 0.25 | >64 |
| S. aureus ATCC 29213 | 0.5 | >64 | |
| S. aureus 144 | 0.5 | >64 | |
| S. aureus AD3 | 0.5 | >64 | |
| 19c | MRSA ATCC 43300 | 0.25 | >64 |
| S. aureus ATCC 29213 | 0.5 | >64 | |
| S. aureus 144 | 0.5 | >64 | |
| S. aureus AD3 | 0.5 | >64 | |
| 22c | MRSA ATCC 43300 | 0.25 | 1 |
| S. aureus ATCC 29213 | 0.5 | 2 | |
| S. aureus 144 | 0.5 | 2 | |
| S. aureus AD3 | 0.5 | 2 | |
| Tiamulin (Control) | MRSA ATCC 43300 | 0.5 | 2 |
| S. aureus ATCC 29213 | 0.5 | 2 | |
| S. aureus 144 | 0.5 | 2 | |
| S. aureus AD3 | 1 | 4 |
Experimental Protocols
General Synthesis of 6-Aminopyrimidine-4-carboxamides
A general synthetic route for producing 6-aminopyrimidine-4-carboxamides from 6-chloropyrimidine-4-carboxylic acid involves a two-step process.[2]
Step 1: Amide Coupling
-
Reagents: 6-chloropyrimidine-4-carboxylic acid, desired amine (e.g., aniline, 4-methoxyaniline), Diisopropylethylamine (DIPEA), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Dimethylformamide (DMF).
-
Procedure: To a solution of 6-chloropyrimidine-4-carboxylic acid in DMF, the desired amine, DIPEA, and HATU are added. The reaction mixture is stirred at 25 °C until the reaction is complete (monitored by TLC or LC-MS).
Step 2: Nucleophilic Substitution
-
Reagents: The 6-chloro intermediate from Step 1, a secondary amine, isopropanol (i-PrOH), DIPEA.
-
Procedure: The crude intermediate is dissolved in i-PrOH, and the secondary amine and DIPEA are added. The mixture is heated to 100 °C. After completion, the product is purified by standard methods such as chromatography.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Chloro-4-pyrimidinecarboxylic Acid Derivatives
Derivatives of 6-chloro-4-pyrimidinecarboxylic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, as well as for their role in bone regeneration. This guide provides a comparative assessment of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutics.
Comparative Biological Activity
The therapeutic efficacy of this compound derivatives is intrinsically linked to the nature and position of substituents on the pyrimidine ring. The following table summarizes the quantitative data on the biological activities of several key derivatives, offering a clear comparison of their performance against various biological targets.
| Compound ID | Derivative Class | Biological Activity | Target/Cell Line | IC50/EC50/MIC | Reference Compound | IC50/EC50/MIC of Reference |
| 1a | 2-Heteroarylpyrimidine | Anticancer | Various | Potent in vitro/in vivo | Corresponding triazolopyrimidines | Less potent |
| 2a, 2f, 2h, 2l | Pyrimidine Derivative | Pin1 Inhibition | Pin1 Enzyme | < 3 µM | - | - |
| Compound 1 | Pyrimidine Derivative | CAMKIV Inhibition | CAMKIV Enzyme | High Affinity (K = 9.2 × 10¹⁰ M⁻¹) | - | - |
| Compound 1 | Pyrimidine Derivative | Anticancer | Human Hepatoma (HepG2) | 39 µM | - | - |
| 2a | Aminopyrimidine | Anticancer | Glioblastoma, TNBC, OSCC, Colon Cancer | 4 - 8 µM | RDS 3442 (hit compound) | 4-13 times less active |
| PTI-868 (21) | 2-Heteroarylpyrimidine | Anticancer | Nude Mouse Xenograft Models | Tumor Growth Inhibition | - | - |
| 22c | Pleuromutilin Derivative | Antibacterial | MRSA ATCC 43300 | 0.25 µg/mL | Tiamulin | 0.5 µg/mL |
| SABA1 | Sulfonylaminobenzoate | Antibacterial (BC Inhibition) | P. aeruginosa, E. coli | - | - | - |
Table 1: Comparative Biological Activity of this compound Derivatives. This table highlights the diverse biological activities and potencies of various derivatives, showcasing their potential in different therapeutic areas.
Key Biological Activities and Mechanisms of Action
Anticancer Activity:
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, including those resistant to conventional therapies. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have shown potent anti-cancer activity both in vitro and in vivo.[1] Notably, compound 21 (PTI-868) from this series exhibited significant tumor growth inhibition in nude mouse xenograft models and was selected for preclinical development.[1] The mechanism of action for some of these derivatives involves overcoming multidrug resistance mediated by P-glycoprotein (Pgp).[1]
Another study reported on new aminopyrimidine derivatives, with compound 2a showing significant cell viability decrease in glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer cell lines, with EC50 values ranging from 4 to 8 μM.[2] This compound was found to be 4-13 times more active than the initial hit compound, RDS 3442.[2]
Enzyme Inhibition:
Derivatives of this compound have also been identified as potent inhibitors of key enzymes implicated in disease pathogenesis.
-
Pin1 Inhibition: A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Pin1, a peptidyl-prolyl cis-trans isomerase that is overexpressed in many human cancers.[3] Compounds 2a, 2f, 2h, and 2l displayed potent inhibitory activities with IC50 values below 3 µM, suggesting their potential as novel anticancer agents targeting Pin1.[3]
-
CAMKIV Inhibition: Researchers have designed and synthesized pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV (CAMKIV), a multifunctional kinase involved in cancer and neurodegenerative diseases.[4] Compound 1 from this series exhibited a very high binding affinity to CAMKIV (K = 9.2 × 10¹⁰ M⁻¹) and showed an appreciable anticancer activity with an IC50 of 39 µM on a human hepatoma cell line.[4]
Antimicrobial Activity:
The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.
-
Antibacterial Activity: Novel pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA).[5] Compound 22c demonstrated excellent in vitro antibacterial activity against MRSA (MIC = 0.25 µg/mL), which was superior to the positive control, tiamulin (MIC = 0.5 µg/mL).[5]
-
Biotin Carboxylase Inhibition: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a derivative, has been shown to possess antibacterial properties against Pseudomonas aeruginosa and Escherichia coli by inhibiting biotin carboxylase (BC), a key enzyme in fatty acid synthesis.[6] This compound represents a potential new class of antibiotics.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Pin1 Enzyme Inhibition Assay:
-
Reaction Mixture: The assay is performed in a buffer containing HEPES, MgCl₂, and the substrate (e.g., a fluorescently labeled phosphopeptide).
-
Enzyme and Inhibitor Incubation: Recombinant Pin1 enzyme is pre-incubated with various concentrations of the pyrimidine derivatives for a specified time at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The cis-trans isomerization of the substrate is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.
-
IC50 Determination: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC):
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated.
References
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of using 6-Chloro-4-pyrimidinecarboxylic acid over other pyrimidine building blocks
In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs. Among the diverse array of pyrimidine-based synthons, 6-Chloro-4-pyrimidinecarboxylic acid emerges as a uniquely versatile and advantageous building block, particularly in the construction of complex, biologically active molecules such as kinase inhibitors. This guide provides an objective comparison of this compound with other pyrimidine alternatives, supported by experimental data and detailed protocols.
Key Advantages of this compound
The strategic placement of a chloro substituent at the 6-position and a carboxylic acid at the 4-position endows this molecule with a distinct set of advantages over other pyrimidine building blocks.
-
Orthogonal Reactivity for Sequential Functionalization: The carboxylic acid and the chloro group offer two distinct reactive handles that can be addressed in a stepwise manner. The carboxylic acid is readily activated for amide bond formation, while the chloro substituent is an excellent electrophile for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This orthogonality allows for a controlled and predictable synthetic strategy, minimizing the need for complex protecting group manipulations.
-
Directed Synthesis of Specific Regioisomers: The defined substitution pattern of this compound directs the synthesis towards a single, desired regioisomer. This is a significant advantage over building blocks like 2,4-dichloropyrimidine, where regioselectivity can be a challenge, often leading to mixtures of products and lower yields of the desired compound.
-
Enhanced Physicochemical Properties: The presence of the carboxylic acid moiety can improve the solubility and handling of synthetic intermediates, facilitating purification and subsequent reactions.
Performance Comparison in Key Synthetic Reactions
The utility of a building block is ultimately determined by its performance in key chemical transformations. The following tables provide a comparative overview of reaction yields for common pyrimidine building blocks in Suzuki-Miyaura cross-coupling and amide bond formation reactions.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Arylboronic Acid | Catalyst/Base/Solvent | Yield (%) |
| This compound derivative | (Substituted)phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane/H₂O | 70-90% |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / EtOH/Toluene/H₂O | 51% (mono-arylated) |
| 2-Chloropyrimidine | Piperidine | K₂CO₃ / water | 88% (SNAr) |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / Dioxane/H₂O | 60-85% (selective at C5) |
Table 2: Comparison of Amide Bond Formation Efficiency
| Pyrimidine Building Block | Amine | Coupling Reagent/Conditions | Yield (%) |
| This compound | Various primary/secondary amines | HATU / DIPEA / DMF | >90% |
| Pyrimidine-4-carboxylic acid | Various amines | EDC / HOBt / DMF | 80-95% |
| 2-(Chloromethyl)pyrimidine hydrochloride | General amine | Not specified (SN2) | Data not readily available |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the synthesis of a potent anti-cancer agent.
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of this compound with a primary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary amine (e.g., 2-fluoroethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the primary amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-N-(2-fluoroethyl)pyrimidine-4-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Chloropyrimidine Derivative
This protocol outlines the palladium-catalyzed cross-coupling of the 6-chloro-N-(2-fluoroethyl)pyrimidine-4-carboxamide with an arylboronic acid.
Materials:
-
6-chloro-N-(2-fluoroethyl)pyrimidine-4-carboxamide
-
Arylboronic acid (e.g., 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 6-chloro-N-(2-fluoroethyl)pyrimidine-4-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-N-(2-fluoroethyl)pyrimidine-4-carboxamide.
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate the synthetic workflow for a potent anti-cancer agent using this compound and the relevant biological signaling pathway it inhibits.
The Versatile Toolkit: A Comparative Guide to the Synthetic Utility of Halogenated Pyrimidine Carboxylic Acids
For researchers, scientists, and drug development professionals, halogenated pyrimidine carboxylic acids represent a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. Their inherent electronic properties and multiple reactive sites offer a versatile platform for molecular elaboration. This guide provides a comprehensive comparison of the key synthetic transformations of these valuable building blocks, supported by experimental data and detailed protocols, to facilitate strategic and efficient synthesis design.
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for oncology, infectious diseases, and cardiovascular conditions. The introduction of halogens and a carboxylic acid moiety onto this ring system dramatically expands its synthetic potential. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogens, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the carbon-halogen bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group provides an additional point for diversification, readily undergoing transformations such as esterification and amidation to introduce further complexity and modulate physicochemical properties.
This guide will delve into the primary synthetic routes for the functionalization of halogenated pyrimidine carboxylic acids, with a focus on comparing the reactivity of different halogens and the strategic application of major reaction classes.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
Nucleophilic aromatic substitution is a powerful method for displacing a halogen on the pyrimidine ring with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction is highly dependent on the nature and position of the halogen, as well as the presence of other electron-withdrawing groups.
The general order of reactivity for halogens in SNAr reactions on pyrimidines is F > Cl > Br > I. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
For dihalogenated pyrimidine carboxylic acids, such as 2,4-dichloropyrimidine-5-carboxylic acid, regioselectivity becomes a critical consideration. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by secondary amines typically occurs with high selectivity at the C4 position. In contrast, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity[1][2].
Table 1: Comparison of Regioselectivity in SNAr of 2,4-Dichloropyrimidine-5-nitropyrimidine
| Nucleophile | Position of Substitution | Product | Reference |
| Diethylamine (Secondary Amine) | C4 | 2-chloro-4-(diethylamino)-5-nitropyrimidine | [2] |
| Triethylamine (Tertiary Amine) | C2 | 2-(diethylamino)-4-chloro-5-nitropyrimidine | [2] |
Experimental Protocol: SNAr of 2,4,5-trichloropyrimidine with Pyrrolidine
To a solution of 2,4,5-trichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., ethanol), pyrrolidine (1.0 equiv) and a base such as potassium hydroxide (1.0 equiv) are added. The reaction mixture is stirred at room temperature for a specified time (e.g., 20 minutes). The progress of the reaction can be monitored by LC-MS. Upon completion, the product, 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine, can be extracted with an organic solvent, washed, dried, and purified by column chromatography. It is important to note that a potential side product is the hydrolysis of the starting material to form 2,5-dichloro-4-hydroxypyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and halogenated pyrimidines are excellent substrates for these transformations. The reactivity of the carbon-halogen bond in these reactions generally follows the order I > Br > OTf > Cl >> F, which is opposite to that observed in SNAr reactions. This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, involving the reaction of a halide with an organoboron reagent. It is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | >95 | [3] |
| NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | tert-Amyl alcohol | 120 | <1 | 78 | [3] |
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v). Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography[4].
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of alkynylpyrimidines, which are important intermediates and final products in medicinal chemistry.
Table 3: Conditions for Sonogashira Coupling of Halogenated Pyrimidines
| Halopyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Iodouracil PNA monomer | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | ~50 (solution phase) |
| Aryl Iodide | Propyne | Pd-Cu catalyst | Et₃N | THF | -78 to RT | 85-94 |
A modified Sonogashira coupling can be performed under mild conditions. In a reaction vessel, the aryl iodide is dissolved in THF with triethylamine as the base. A palladium-copper catalytic system is added, and the solution is cooled to -78 °C. Two equivalents of a commercially available propyne solution are then added. The reaction is allowed to warm to room temperature. This method avoids the need for high pressures and provides the arylpropyne product in high yield[5].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful when the corresponding SNAr reaction is not feasible due to the low reactivity of the halide or the amine[6].
Table 4: Conditions for Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Aryl Halide | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 |
| Aryl Halide | Primary Amine | BrettPhos Pd G4/BrettPhos | K₃PO₄ | t-BuOH | 100 |
| 5-(Bromomethyl)-2-chloropyrimidine | Various Amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 |
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The vessel is evacuated and backfilled with an inert gas. A degassed solvent such as toluene is added, followed by 5-(bromomethyl)-2-chloropyrimidine (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified[7].
Heck and Stille Couplings
The Heck reaction couples an unsaturated halide with an alkene, while the Stille reaction involves the coupling of a halide with an organostannane reagent. While less commonly employed for this specific class of compounds compared to the aforementioned reactions, they offer alternative strategies for C-C bond formation. The Stille reaction, in particular, is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback[8][9].
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group on the pyrimidine ring provides a crucial handle for further synthetic modifications, most commonly through esterification and amidation. These transformations are vital for creating prodrugs, modulating solubility, and introducing new pharmacophores.
Esterification
Esterification of pyrimidine carboxylic acids can be achieved under various conditions. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP)[10]. Alternatively, classic Fischer esterification using an alcohol in the presence of a strong acid catalyst can be employed, although this method may not be suitable for acid-sensitive substrates[11]. A milder approach utilizes reagents like POCl₃ with the alcohol at room temperature[12].
To an ice-cold solution of the pyrimidine carboxylic acid (1 mmol) in an alcohol such as methanol (5 mL), POCl₃ (1.2 mmol) is added dropwise. The resulting solution is stirred at room temperature for a specified time (e.g., 2 hours). The reaction mixture is then poured over crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ester product[12].
Amidation
Direct amidation of carboxylic acids with amines is a thermodynamically favorable but kinetically slow process, often requiring high temperatures or the use of coupling agents. Common coupling agents include carbodiimides (e.g., EDC) or reagents like HATU, which facilitate amide bond formation under mild conditions.
To a solution of the pyrimidine carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion. The product can then be isolated and purified.
Strategic Application in Drug Synthesis: A Workflow Example
The synthetic utility of halogenated pyrimidine carboxylic acids is exemplified in the synthesis of numerous pharmaceuticals. A representative workflow for the synthesis of a key intermediate for a drug like Rosuvastatin, which features a substituted pyrimidine core, highlights the strategic application of the reactions discussed.
A representative workflow for drug synthesis.
Choosing the Right Synthetic Strategy
The selection of an appropriate synthetic strategy depends on several factors, including the desired final structure, the reactivity of the available starting materials, and functional group tolerance. The following decision tree provides a simplified guide for choosing between SNAr and cross-coupling reactions for the initial functionalization of a halogenated pyrimidine.
A decision tree for synthetic strategy.
References
- 1. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. derpharmachemica.com [derpharmachemica.com]
A Spectroscopic Showdown: 6-Chloro-4-pyrimidinecarboxylic Acid and Its Chemical Ancestors
For the discerning researcher in drug discovery and development, a thorough understanding of the structural nuances of a molecule and its synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of 6-Chloro-4-pyrimidinecarboxylic acid with its key precursors, 6-hydroxy-4-pyrimidinecarboxylic acid and 4,6-dichloropyrimidine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these compounds.
The synthetic pathway from commercially available precursors to the target molecule, this compound, involves key transformations that can be tracked and verified using spectroscopic techniques. This guide will delve into the characteristic spectral signatures of each compound, offering a valuable resource for chemists and pharmacologists.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that the provided ¹H NMR data for this compound was obtained from a sample identified as a mixture, which may affect the interpretation of the spectrum.[1]
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d₆ | 9.28 (s, 1H), 8.18 (s, 1H)[1] |
| 6-hydroxy-4-pyrimidinecarboxylic acid | D₂O | 8.2 (s, 1H), 7.7 (s, 1H), 4.9 (s, 1H)[2] |
| DMSO-d₆ | 8.0 (s, 1H), 5.2 (s, 1H)[2] | |
| 4,6-dichloropyrimidine | CDCl₃ | 8.82 (s, 1H), 7.46 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available |
| 6-hydroxy-4-pyrimidinecarboxylic acid | D₂O | 174.7, 170.0, 155.3, 90.5[2] |
| 4,6-dichloropyrimidine | - | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available |
| 6-hydroxy-4-pyrimidinecarboxylic acid | KBr Pellet | Broad O-H stretch (~3400-2500), C=O stretch (~1700), C=N and C=C ring stretches (~1600-1400), C-O stretch (~1250) |
| 4,6-dichloropyrimidine | Gas Phase | C-H stretch (~3100), C=N and C=C ring stretches (~1550-1400), C-Cl stretch (~800-600) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | - | Data not available |
| 6-hydroxy-4-pyrimidinecarboxylic acid | GC-MS | 140 (M⁺), fragments corresponding to loss of H₂O, CO, and HCN |
| 4,6-dichloropyrimidine | Electron Ionization | 148/150 (M⁺, isotopic pattern for 2 Cl atoms), 113/115, 86, 78[3] |
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic relationship between the precursors and the final product, as well as a general workflow for spectroscopic analysis.
Caption: Synthetic route to this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for each sample.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the instrument, and the IR spectrum is collected over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like 4,6-dichloropyrimidine, Gas Chromatography (GC) is a suitable method for sample introduction. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile compounds, direct infusion or Liquid Chromatography (LC) can be used.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. While some spectroscopic data for the final product remains elusive in publicly available resources, the provided information on its precursors offers a solid basis for researchers to confirm the successful synthesis and purity of their compounds. Further investigation to acquire the complete spectroscopic profile of this compound is encouraged for a more comprehensive understanding of its chemical properties.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-4-pyrimidinecarboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-4-pyrimidinecarboxylic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
| Parameter | Guideline | Source Recommendation |
| pH of Aqueous Waste | Neutral (6-8) before collection, if permissible by local regulations. | General Laboratory Practice |
| Container Type | Chemically compatible, leak-proof, and sealable. | [1][2] |
| Labeling | Clearly marked as "Hazardous Waste" with the full chemical name. | [1][2] |
| Storage | Segregated from incompatible materials (e.g., strong oxidizing agents). | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Collection:
-
Designate a specific, compatible, and properly labeled waste container for this compound and any materials contaminated with it.[1][2]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
2. Handling of Empty Containers:
-
An empty container that held this compound is still considered hazardous.
-
The first rinse of the empty container with a suitable solvent (e.g., water, if appropriate) must be collected and disposed of as hazardous waste.[1]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous waste.
3. Spills and Contaminated Materials:
-
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[3][4]
-
Clean the spill area thoroughly. All cleaning materials used must also be disposed of as hazardous waste.
4. Final Disposal:
-
Once the waste container is full, ensure it is securely sealed.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloro-4-pyrimidinecarboxylic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 6-Chloro-4-pyrimidinecarboxylic acid (CAS No: 37131-91-2). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties:
| Property | Value |
| Appearance | Off-white to yellow solid/powder |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Boiling Point | 343.7±22.0 °C (Predicted) |
| Density | 1.579±0.06 g/cm³ (Predicted) |
| pKa | 2.44±0.10 (Predicted) |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[2] The GHS07 pictogram, indicating it is an irritant, is associated with this chemical.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Eye Irrit. 2 | Chemical safety goggles or a full-face shield.[3][4] |
| Skin Irritation | Skin Irrit. 2 | Chemical-resistant gloves (e.g., nitrile, neoprene, PVC, or butyl rubber) and a lab coat or chemical-resistant apron.[4][5] |
| Respiratory Irritation | STOT SE 3 | Use only in a well-ventilated area or in a fume hood.[2][4] For higher concentrations or where ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] |
Operational Plan: From Receipt to Disposal
This step-by-step guide ensures the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[6]
-
The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Prevent dust formation during handling.[6]
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling the substance.[2]
3. Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
4. First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the contents and container in accordance with local, regional, and national regulations.[2]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[7]
-
Empty containers should be thoroughly rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled.
Experimental Workflow for Safe Handling
References
- 1. This compound | 37131-91-2 [chemicalbook.com]
- 2. This compound CAS 37131-91-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. oxy.com [oxy.com]
- 4. iigtchem.com [iigtchem.com]
- 5. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
